6-Chloro-7-nitroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVENYEPMSTYETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352924 | |
| Record name | 6-chloro-7-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109541-21-1 | |
| Record name | 6-chloro-7-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-7-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Scaffold
6-Chloro-7-nitroquinoxaline is a substituted quinoxaline, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science.[1] The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a privileged scaffold in drug discovery. The strategic placement of a chloro group at the 6-position and a nitro group at the 7-position on this core structure makes this compound a versatile intermediate for the synthesis of a diverse range of more complex, biologically active molecules.[1]
Its structural similarity to well-known neuropharmacological agents, such as the competitive AMPA/kainate receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), suggests its potential utility in the field of neuroscience research, particularly in the study of glutamate receptors.[1][2][3] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological functions and disorders.[1] Consequently, this compound represents a valuable building block for the development of novel modulators of glutamatergic neurotransmission.
This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on empowering researchers to effectively utilize this compound in their scientific endeavors.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and predicted physicochemical properties based on its structure and data from related compounds.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 109541-21-1 | [1][4] |
| Molecular Formula | C₈H₄ClN₃O₂ | [1][5] |
| Molecular Weight | 209.59 g/mol | [1][5] |
| Appearance | Predicted to be a crystalline solid | Inferred |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | [5] |
| Solubility | Predicted to be soluble in common organic solvents like DMSO and DMF. Sparingly soluble in alcohols and chlorinated solvents. Insoluble in water. | Inferred from related quinoxalines |
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The two protons on the pyrazine ring (at positions 2 and 3) would likely appear as singlets or a closely coupled AX system. The two protons on the benzene ring (at positions 5 and 8) would also appear as distinct singlets due to their unique electronic environments influenced by the adjacent chloro and nitro groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen, chlorine, and nitro groups, with the carbons directly attached to these groups showing characteristic downfield shifts.
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
C=N stretching of the pyrazine ring.
-
Aromatic C-H stretching .
-
Asymmetric and symmetric N-O stretching of the nitro group, typically appearing as two strong bands.
-
C-Cl stretching .
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 209.59. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom.
Synthesis of this compound: A Plausible Pathway
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-chloro-5-nitro-o-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5-nitro-o-phenylenediamine in a suitable amount of ethanol.
-
Addition of Reactants: To the stirred solution, add a stoichiometric equivalent of glyoxal (40% aqueous solution) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Causality in Experimental Choices:
-
The use of an o-phenylenediamine derivative and a 1,2-dicarbonyl compound (glyoxal) is a classic and reliable method for quinoxaline synthesis.
-
Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux.
-
A mild acid catalyst, like acetic acid, is often used to facilitate the condensation and cyclization steps.
-
Recrystallization is a standard and effective method for purifying solid organic compounds.
Applications in Research and Drug Development
As a functionalized quinoxaline, this compound holds potential in several areas of chemical and pharmaceutical research.
Precursor for Bioactive Molecules
The primary application of this compound is as a chemical intermediate.[1] The chloro and nitro substituents offer reactive sites for further chemical modifications, such as nucleophilic aromatic substitution of the chlorine atom and reduction of the nitro group to an amine. This allows for the introduction of various functional groups to build a library of diverse quinoxaline derivatives for biological screening.
Neuroscience Research
Given its structural relationship to CNQX, a potent antagonist of AMPA and kainate receptors, this compound is a compound of interest for neuroscience research.[1] It could serve as a scaffold for the development of new ligands targeting glutamate receptors. The modulation of these receptors is a key strategy in the development of therapeutics for a wide range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression.
The following diagram illustrates the potential role of a this compound derivative as a glutamate receptor antagonist.
Caption: Potential mechanism of a this compound derivative.
Safety and Handling
Specific toxicity data for this compound is not available. However, as with any laboratory chemical, it should be handled with care, assuming it is potentially hazardous.
General Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly in the field of neuroscience. While comprehensive experimental data on its properties is currently limited, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and its likely applications. As research into quinoxaline derivatives continues to expand, the importance of versatile intermediates like this compound is poised to grow, paving the way for the discovery of novel therapeutic agents.
References
An In-depth Technical Guide to 6-Chloro-7-nitroquinoxaline: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-chloro-7-nitroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure and physicochemical properties, explore its synthesis and reactivity, and discuss its applications as a versatile intermediate in the development of novel bioactive molecules.
Introduction: The Quinoxaline Scaffold
Quinoxalines are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds with diverse therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The ability to readily functionalize the quinoxaline core allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery programs. This compound, with its specific substitution pattern, offers unique opportunities for synthetic diversification and the exploration of new chemical space.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its handling, reactivity, and application in synthetic chemistry.
Molecular Identity
The molecular structure of this compound is characterized by a quinoxaline core substituted with a chlorine atom at the 6-position and a nitro group at the 7-position.
Molecular Formula: C₈H₄ClN₃O₂[1]
Molecular Weight: 209.59 g/mol [1]
CAS Number: 109541-21-1
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃O₂ | [1] |
| Molecular Weight | 209.59 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound is most plausibly achieved through the electrophilic nitration of 6-chloroquinoxaline. This approach is analogous to the synthesis of structurally similar compounds like 7-chloro-6-nitroquinoline. The presence of the chlorine atom on the benzene ring of the quinoxaline core directs the incoming nitro group to the adjacent position.
Proposed Synthetic Workflow: Nitration of 6-Chloroquinoxaline
The following protocol outlines a general procedure for the nitration of an aromatic substrate, adapted for the synthesis of this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
6-Chloroquinoxaline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoxaline in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 6-chloroquinoxaline from the dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with constant stirring. This will precipitate the crude product.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product into a suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product.
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring system. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the chloro and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the presence of the chloro and nitro groups on the electron-deficient quinoxaline ring.
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the 6-position is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the nitro group at the 7-position. This makes the C-6 position susceptible to attack by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a key feature for the synthetic utility of this compound, allowing for the introduction of diverse functional groups at this position.
Caption: General scheme for SNAr on this compound.
Reduction of the Nitro Group
The nitro group at the 7-position can be readily reduced to an amino group using standard reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation provides a handle for further functionalization, such as acylation, alkylation, or diazotization reactions, opening up a wide range of possibilities for creating diverse libraries of quinoxaline derivatives.
Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its structural relationship to known bioactive compounds, such as the AMPA/kainate receptor antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), highlights its potential as a scaffold in neuroscience research.[1]
The ability to perform selective modifications at both the 6- and 7-positions makes this compound an attractive starting material for structure-activity relationship (SAR) studies in drug discovery programs targeting various diseases. Derivatives of this compound could be explored for their potential as:
-
Anticancer agents
-
Antimicrobial agents
-
Kinase inhibitors
-
Modulators of other biological targets
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity, particularly in nucleophilic aromatic substitution and reduction of the nitro group, provide a solid foundation for the rational design and synthesis of novel bioactive molecules. The insights provided in this technical guide are intended to support researchers and scientists in leveraging the synthetic utility of this compound in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Synthesis of 6-Chloro-7-nitroquinoxaline from 4-chloro-3-nitroaniline
This guide provides a comprehensive, in-depth technical overview for the synthesis of 6-chloro-7-nitroquinoxaline, a valuable heterocyclic compound, from 4-chloro-3-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific target of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, notably as a precursor to compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of the AMPA/kainate glutamate receptors, which are pivotal in neuroscience research.[1][2][3] The presence of both a chloro and a nitro group on the quinoxaline ring system offers versatile handles for further chemical modifications, making its efficient synthesis a topic of significant interest.
Core Synthesis Pathway: The Hinsberg Quinoxaline Synthesis
The primary and most established method for the synthesis of quinoxalines is the Hinsberg condensation reaction, first described by Oscar Hinsberg in 1884.[4] This reaction involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the context of this guide, the synthesis of this compound is achieved through the reaction of 4-chloro-3-nitroaniline with glyoxal.
Reaction Mechanism and Causality of Experimental Choices
The reaction proceeds through a nucleophilic attack of the amino groups of 4-chloro-3-nitroaniline on the carbonyl carbons of glyoxal, followed by dehydration to form the stable aromatic quinoxaline ring.
The starting material, 4-chloro-3-nitroaniline, is an electronically deactivated o-phenylenediamine. The strong electron-withdrawing nature of both the nitro and chloro groups significantly reduces the nucleophilicity of the amino groups. This deactivation necessitates more forcing reaction conditions compared to the synthesis of unsubstituted quinoxaline. Consequently, the choice of solvent, catalyst, and temperature is critical for achieving a reasonable reaction rate and yield.
An acidic catalyst is often employed to protonate the carbonyl oxygen of glyoxal, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the weakly nucleophilic amino groups of the aniline derivative. While various acids can be used, a common and effective choice is a protic acid such as hydrochloric acid or acetic acid, which can also serve as the solvent.
The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier associated with the reaction of the deactivated aniline. Refluxing in a suitable solvent provides a consistent and controlled reaction temperature.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials and Equipment
-
Reactants and Reagents:
-
4-Chloro-3-nitroaniline (FW: 172.57 g/mol )
-
Glyoxal (40% solution in water)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Activated Charcoal
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Ethyl Acetate
-
Hexane
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (57.9 mmol) of 4-chloro-3-nitroaniline in 100 mL of ethanol.
-
Addition of Reactants: To the stirred solution, add 9.2 mL of a 40% aqueous solution of glyoxal (63.7 mmol, 1.1 equivalents).
-
Catalyst Addition: Carefully add 1 mL of concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The starting material should be consumed over time, and a new, less polar spot corresponding to the product should appear.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate with vigorous stirring to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used/Expected Yield |
| 4-Chloro-3-nitroaniline | 172.57 | 57.9 | 1.0 | 10.0 g |
| Glyoxal (40% aq. soln.) | 58.04 | 63.7 | 1.1 | 9.2 mL |
| This compound | 209.59 | - | - | ~10.2 g (85% yield) |
Visualizing the Experimental Workflow
Safety and Handling Precautions
-
4-Chloro-3-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Glyoxal: Glyoxal is a corrosive substance and can cause skin and eye irritation. Handle with care and appropriate PPE.
-
Concentrated Hydrochloric Acid: This is a highly corrosive acid. Handle in a fume hood and wear acid-resistant gloves and eye protection.
-
General Precautions: The reaction should be performed in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion and Future Perspectives
The synthesis of this compound via the Hinsberg condensation of 4-chloro-3-nitroaniline and glyoxal is a robust and reliable method. The key to a successful synthesis lies in understanding the reduced reactivity of the starting aniline due to its electronic properties and adjusting the reaction conditions accordingly. The resulting product is a versatile intermediate for the synthesis of a wide range of biologically active compounds, particularly in the field of neuroscience. Further optimization of this protocol, perhaps exploring microwave-assisted synthesis or the use of alternative catalysts, could lead to even more efficient and environmentally friendly synthetic routes.
References
An In-depth Technical Guide to 6-Chloro-7-nitroquinoxaline (CAS Number: 109541-21-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
6-Chloro-7-nitroquinoxaline, identified by the CAS number 109541-21-1, is a substituted quinoxaline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] The strategic placement of a chloro group at the 6-position and a nitro group at the 7-position imparts unique reactivity and potential for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[2][3]
This technical guide provides a comprehensive analysis of the known properties, hazards, and synthetic utility of this compound, offering insights for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 109541-21-1 | [4][5] |
| Molecular Formula | C₈H₄ClN₃O₂ | [3][5] |
| Molecular Weight | 209.59 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. Sparingly soluble in aqueous solutions. | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible and commonly employed synthetic route is the reaction of 4-chloro-5-nitro-o-phenylenediamine with glyoxal.
Generalized Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on established methods for quinoxaline synthesis.[6]
Materials:
-
4-Chloro-5-nitro-o-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol or a similar suitable solvent
-
Glacial acetic acid (as a catalyst, optional)
Procedure:
-
Dissolve 4-chloro-5-nitro-o-phenylenediamine in ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of glyoxal solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then typically heated to reflux for a period of 2-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.
-
The crude product can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield this compound.
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy for the condensation reaction.
-
Catalyst: The use of a catalytic amount of a weak acid like acetic acid can protonate one of the carbonyl groups of glyoxal, making it more electrophilic and thus accelerating the nucleophilic attack by the amino groups of the o-phenylenediamine.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, predicted spectra and data from analogous compounds can provide valuable insights for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants being influenced by the electron-withdrawing nitro group and the chloro substituent.
-
¹³C NMR: The carbon NMR would display distinct signals for the eight carbon atoms in the quinoxaline ring system. The carbons attached to the nitrogen, chlorine, and nitro groups would exhibit characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=N stretching of the pyrazine ring, C-Cl stretching, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.59 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Hazards and Safety Precautions
Detailed toxicological data for this compound is not extensively documented. However, based on its chemical structure, which includes a chlorinated aromatic system and a nitro group, several hazards can be anticipated.
GHS Hazard Statements:
Based on supplier information, the following GHS hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
General Hazards of Quinoxaline Derivatives and Nitroaromatic Compounds:
-
Toxicity: Many quinoxaline derivatives exhibit biological activity and should be handled with care.[8]
-
Irritation: As indicated by the hazard statements, this compound is likely to be irritating to the skin, eyes, and respiratory system.[8]
-
Hazards of Nitroaromatic Compounds: Nitroaromatic compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive properties. They should be handled with appropriate personal protective equipment in a well-ventilated area.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules with potential pharmacological activities.
Precursor to Bioactive Molecules
This compound is structurally related to 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent and selective antagonist of AMPA and kainate receptors.[2][9][10] These receptors are subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The structural similarity makes this compound a valuable starting material for the synthesis of novel glutamate receptor modulators and other neuropharmacological agents.[11]
The presence of the chloro and nitro groups provides two key reaction sites for further functionalization:
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further modified through reactions such as acylation, alkylation, or diazotization.[6] This amino functionality is a key feature in many biologically active quinoxaline derivatives.
The diverse biological activities of quinoxaline derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore the potential of using this compound as a scaffold for the development of new therapeutic agents.[1][12]
Logical Relationships and Workflows
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a strategically important chemical intermediate with significant potential for the synthesis of novel, biologically active compounds. Its value is underscored by its structural relationship to known neuropharmacological agents and the broad spectrum of activities exhibited by the quinoxaline class of heterocycles. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Researchers and drug development professionals can leverage the reactivity of its chloro and nitro substituents to generate diverse libraries of quinoxaline derivatives for screening and lead optimization in various therapeutic areas. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount during its handling and use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 109541-21-1 [benchchem.com]
- 3. m.molbase.com [m.molbase.com]
- 4. aceschem.com [aceschem.com]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. Anthraquinone, 1-chloro-5-nitro [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. CNQX - Wikipedia [en.wikipedia.org]
- 10. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cas 67073-39-6,4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE | lookchem [lookchem.com]
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-7-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-chloro-7-nitroquinoxaline, a key heterocyclic intermediate in medicinal chemistry. In the absence of extensive published experimental data, this document leverages high-fidelity predictive modeling to present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of novel quinoxaline-based compounds, offering detailed spectral interpretations and foundational protocols to support laboratory endeavors.
Introduction: The Significance of this compound
Quinoxaline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic placement of chloro and nitro substituents on the quinoxaline scaffold, as seen in this compound, offers versatile handles for synthetic modification, enabling the exploration of structure-activity relationships in drug discovery programs. Accurate spectroscopic characterization is paramount for verifying the identity and purity of such compounds. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, empowering researchers with the necessary information for its unambiguous identification.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound with systematic atom numbering is presented below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide key insights into its electronic environment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to the four protons on the quinoxaline ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 9.05 | Doublet | J = 1.8 Hz |
| H-3 | 8.90 | Doublet | J = 1.8 Hz |
| H-5 | 8.45 | Singlet | - |
| H-8 | 8.30 | Singlet | - |
Note: Predicted chemical shifts were obtained using online prediction tools and may vary from experimental values.
Interpretation:
-
The downfield chemical shifts of all protons are indicative of their attachment to an electron-deficient aromatic system.
-
The protons H-2 and H-3 on the pyrazine ring are expected to appear at the lowest field due to the deshielding effect of the two nitrogen atoms. They are predicted to show a small doublet coupling to each other.
-
The protons H-5 and H-8 on the benzene ring are predicted to be singlets, as they lack adjacent protons for coupling. The electron-withdrawing effects of the nitro and chloro groups contribute to their downfield shifts.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the quinoxaline core.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 147.5 |
| C-3 | 146.0 |
| C-5 | 131.0 |
| C-6 | 138.0 |
| C-7 | 149.0 |
| C-8 | 129.5 |
| C-4a | 142.0 |
| C-8a | 140.5 |
Note: Predicted chemical shifts were obtained using online prediction tools and may vary from experimental values.
Interpretation:
-
The chemical shifts are consistent with an aromatic heterocyclic system.
-
The carbons C-2 and C-3 of the pyrazine ring are significantly downfield due to the adjacent nitrogen atoms.
-
The carbon C-7, attached to the nitro group, is expected to be the most downfield of the benzene ring carbons due to the strong electron-withdrawing nature of the nitro group.
-
The carbon C-6, bearing the chlorine atom, is also shifted downfield.
-
The quaternary carbons (C-4a and C-8a) appear at characteristic downfield shifts.
Experimental Protocol: NMR Sample Preparation
A standardized protocol for acquiring NMR spectra is crucial for reproducibility.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Caption: Workflow for NMR sample preparation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | C=C and C=N stretching |
| 1550-1500 & 1350-1300 | Strong | Asymmetric and symmetric NO₂ stretching |
| 850-750 | Strong | C-Cl stretching |
| 900-690 | Strong | Aromatic C-H out-of-plane bending |
Note: Predicted vibrational frequencies may differ from experimental values.
Interpretation:
-
The presence of aromatic C-H stretching confirms the aromatic nature of the quinoxaline core.
-
The strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are highly characteristic and a key diagnostic feature.
-
The C=C and C=N stretching vibrations within the heterocyclic ring system will appear in the fingerprint region.
-
A strong band in the lower wavenumber region is anticipated for the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula C₈H₄ClN₃O₂, the exact mass would be approximately 209.00 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
-
Major Fragmentation Pathways:
-
Loss of NO₂: A significant fragment would likely arise from the loss of the nitro group (NO₂), resulting in a peak at [M-46]⁺.
-
Loss of Cl: Fragmentation involving the loss of a chlorine radical would lead to a peak at [M-35]⁺.
-
Loss of HCN: Cleavage of the pyrazine ring could result in the loss of hydrogen cyanide (HCN), giving a fragment at [M-27]⁺.
-
Caption: Predicted major fragmentation pathways of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the cyclocondensation of 4-chloro-5-nitro-1,2-phenylenediamine with glyoxal.
Experimental Protocol: Synthesis
Materials:
-
4-Chloro-5-nitro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 4-chloro-5-nitro-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
To this stirring solution, add a 40% aqueous solution of glyoxal dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then water.
-
Dry the product under vacuum to obtain this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers to identify and characterize this important synthetic intermediate. The inclusion of a standard synthesis protocol further enhances the utility of this guide for professionals in drug discovery and development. It is important to re-emphasize that the spectral data herein is predicted and should be confirmed by experimental analysis.
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Quinoxaline Derivatives
This guide provides an in-depth exploration of the core physical and chemical characteristics of quinoxaline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind the properties and experimental choices associated with this vital class of heterocyclic compounds.
Introduction: The Quinoxaline Scaffold
Quinoxaline, also known as benzopyrazine, is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1][2][3] This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile physicochemical properties and its presence in numerous bioactive molecules.[3][4][5][6] The quinoxaline core is a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, making it a frequent starting point for drug discovery. Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[1][4][7][8] Notably, several marketed drugs, such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib (Balversa), incorporate the quinoxaline moiety, underscoring its therapeutic relevance.[7]
Core Physical Characteristics
The physical properties of quinoxaline derivatives are foundational to their handling, formulation, and mechanism of action. These properties are highly tunable through substitution on either the benzene or pyrazine ring.
General Properties
The parent quinoxaline is a white crystalline solid with a melting point of 29-30°C and is soluble in water.[1][3][9] Derivatives are typically crystalline solids, with melting points and solubilities being heavily influenced by the nature of their substituents. For instance, the introduction of polar groups can increase water solubility, a critical factor in drug development, while larger, nonpolar substituents will generally increase the melting point and decrease aqueous solubility due to stronger intermolecular forces and increased lipophilicity.
Spectroscopic Signature
Spectroscopic analysis is the cornerstone of characterizing any newly synthesized quinoxaline derivative. Understanding their typical spectral signatures is crucial for structural confirmation and purity assessment.
-
UV-Vis Spectroscopy: Quinoxaline derivatives exhibit characteristic absorption bands in the UV-visible region arising from π → π* and n → π* electronic transitions.[10][11] The high-energy π → π* transitions are typically observed in the 200-300 nm range, while the lower-energy, less intense n → π* transitions of the pyrazine ring nitrogens appear at longer wavelengths (>300 nm). The position and intensity of these bands are sensitive to the electronic nature of substituents and the polarity of the solvent.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key vibrational bands for the quinoxaline core include C=N stretching vibrations around 1500-1600 cm⁻¹ and aromatic C=C stretching vibrations. The presence and position of bands corresponding to substituents (e.g., C=O, N-H, O-H, C-Cl) are used to confirm the structure of the derivative.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure.
-
¹H NMR: The protons on the quinoxaline core typically resonate in the aromatic region (δ 7.5-9.0 ppm). Protons on the pyrazine ring (at positions 2 and 3) are generally downfield compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atoms.
-
¹³C NMR: The carbons of the pyrazine ring are also significantly deshielded, appearing further downfield than the benzenoid carbons. The chemical shifts are highly predictable and sensitive to the electronic effects of substituents, providing valuable information about their position on the ring system.[13][14]
-
-
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of a derivative. The fragmentation patterns observed can also provide structural clues, often involving characteristic cleavages of the pyrazine ring or its substituents.[13]
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Information Provided |
| UV-Vis | π → π* transition | 200-300 nm | Core aromatic system conjugation |
| n → π* transition | >300 nm | Presence of non-bonding electrons on Nitrogen | |
| FT-IR | Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Benzene and Pyrazine ring integrity |
| C=N Stretch | 1500-1600 cm⁻¹ | Pyrazine ring structure | |
| ¹H NMR | Benzene Ring Protons | δ 7.5-8.5 ppm | Substitution pattern on the benzene ring |
| Pyrazine Ring Protons | δ 8.5-9.0 ppm | Substitution pattern on the pyrazine ring | |
| ¹³C NMR | Benzene Ring Carbons | δ 120-140 ppm | Electronic environment of the benzene moiety |
| Pyrazine Ring Carbons | δ 140-160 ppm | Electronic environment of the pyrazine moiety | |
| Mass Spec (EI) | Molecular Ion Peak (M⁺) | Varies | Molecular Weight and Formula Confirmation |
Chemical Characteristics and Reactivity
The chemical reactivity of the quinoxaline scaffold is dictated by the electronic interplay between the electron-rich benzene ring and the electron-deficient pyrazine ring. This duality allows for selective chemical modifications.
-
Electrophilic Aromatic Substitution: Due to the deactivating, electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, electrophilic substitution is challenging and occurs preferentially on the benzene ring, primarily at positions 5 and 8. Forcing conditions are often required, such as using oleum for nitration.[3][15]
-
Nucleophilic Substitution: The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack. Halogens or other good leaving groups at the 2 and 3 positions are readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), making this a primary strategy for functionalization.
-
Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form mono- or di-N-oxides, typically using peroxy acids. These N-oxides alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. Alkyl side chains attached to the core can also be oxidized to carboxylic acids without affecting the aromatic system.[1][15]
-
Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation can reduce it to a tetrahydroquinoxaline.[15] Electrochemical studies show that the reduction process often involves a single-electron transfer, which can be relevant to the biological activity of these compounds.[16][17]
-
Photochemistry: Upon UV irradiation, some quinoxaline derivatives can become photoactive, interacting with molecular oxygen to generate reactive oxygen species (ROS) like the superoxide radical anion.[10] This property is being explored for applications in photodynamic therapy.
Caption: General reactivity map for the quinoxaline scaffold.
Synthesis and Characterization: A Practical Workflow
The most prevalent and reliable method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][18][19][20] This reaction is robust, high-yielding, and tolerates a wide variety of substituents on both reactants, providing straightforward access to a diverse library of derivatives.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a classic, self-validating synthesis that serves as an excellent model for quinoxaline chemistry. The formation of the crystalline product, which can be easily purified and characterized, provides clear validation of the reaction's success.
Objective: To synthesize 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (30 mL)
-
Glacial Acetic Acid (catalytic, ~0.5 mL)
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve benzil in 20 mL of ethanol by gently warming and stirring.
-
Addition of Diamine: In a separate beaker, dissolve o-phenylenediamine in 10 mL of ethanol. Add this solution to the flask containing the benzil solution.
-
Catalysis: Add a few drops (~0.5 mL) of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation by protonating a carbonyl oxygen, making it more electrophilic.
-
Reaction: Reflux the mixture with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, less polar spot for the product.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Purification: Collect the pale yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven. The expected yield is typically high (>90%). The melting point of the pure product is 127-129°C.
Synthesis and Characterization Workflow
The logical flow from synthesis to structural confirmation is critical for ensuring the integrity of the research.
Caption: Standard workflow from synthesis to characterization.
Structure-Activity Relationships (SAR)
The physical and chemical properties of quinoxaline derivatives are directly linked to their biological activity. SAR studies aim to understand how modifying the structure impacts efficacy and selectivity.
-
Substitutions at C2 and C3: The pyrazine ring is a key interaction site. Substituents at these positions can modulate binding affinity to biological targets. For example, in anticancer research, bulky aromatic or heteroaromatic groups at C2 and C3 have been shown to enhance antiproliferative activity, likely by improving interactions within the binding pockets of kinases or other enzymes.[21]
-
Substitutions at C6 and C7: The benzene ring offers another vector for modification. Introducing electron-donating or -withdrawing groups, or groups that can form hydrogen bonds (e.g., amines, hydroxyls), at these positions can significantly alter the molecule's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and target engagement.
-
General Principle: The planar nature of the quinoxaline ring system is often crucial for its ability to intercalate with DNA or fit into the flat binding sites of enzymes like protein kinases.[10]
Caption: Key structure-activity relationship insights for quinoxalines.
Conclusion
Quinoxaline derivatives represent a remarkably versatile and powerful class of compounds. Their tunable physical properties, predictable chemical reactivity, and straightforward synthesis make them ideal scaffolds for systematic investigation. A thorough understanding of their spectroscopic and chemical characteristics is essential for any scientist aiming to harness their potential in drug discovery, materials science, or organic synthesis. The principles and protocols outlined in this guide provide a solid foundation for the rational design, synthesis, and characterization of novel quinoxaline derivatives with tailored functions.
References
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. researchgate.net [researchgate.net]
- 17. abechem.com [abechem.com]
- 18. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
The Architecture of Bioactivity: An In-depth Technical Guide to the Synthesis of Quinoxalines
Foreword: The Quinoxaline Scaffold - A Privileged Motif in Medicinal Chemistry
Quinoxaline, a heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention from the scientific community due to their presence in a variety of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[4][5][6][7] The versatility of the quinoxaline scaffold makes it a privileged structure in the design and development of novel therapeutic agents.[1][8] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these vital molecules, offering a blend of established protocols and modern innovations for researchers, scientists, and drug development professionals.
I. Foundational Strategies: The Classical Condensation Approach
The most traditional and widely employed method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][9][10] This foundational reaction, with its roots in the work of Körner and Hinsberg, provides a straightforward and generally efficient route to a diverse array of quinoxaline derivatives.[1][11]
Causality of Experimental Choices:
The choice of reactants and conditions is pivotal to the success of this condensation. The ortho-phenylenediamine provides the benzene ring and the two nitrogen atoms, while the 1,2-dicarbonyl compound supplies the remaining two carbon atoms of the pyrazine ring. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups towards nucleophilic attack by the amino groups of the diamine. The subsequent dehydration drives the reaction to completion, forming the stable aromatic quinoxaline ring system.
Experimental Protocol: A General Procedure for Quinoxaline Synthesis via Condensation
Materials:
-
Substituted ortho-phenylenediamine (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)
-
Ethanol or acetic acid (10 mL)
-
Glacial acetic acid (catalytic amount, if not used as solvent)
Procedure:
-
Dissolve the ortho-phenylenediamine in the chosen solvent in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution.
-
If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
II. The Modern Synthesis Toolkit: Advancements and Innovations
While the classical condensation reaction remains a workhorse in quinoxaline synthesis, modern organic chemistry has introduced a plethora of advanced methodologies that offer improved yields, milder reaction conditions, and access to a wider range of functionalized derivatives.[1][2]
A. Metal-Catalyzed Synthesis: Expanding the Scope
Transition metal catalysts have revolutionized the synthesis of heterocyclic compounds, and quinoxalines are no exception.[12] These methods often involve the formation of carbon-nitrogen bonds through cross-coupling reactions or oxidative cyclizations, providing access to quinoxalines that are difficult to prepare via classical routes.[12]
Key Advantages:
-
Functional Group Tolerance: Many metal-catalyzed reactions are tolerant of a wide range of functional groups, reducing the need for protecting groups.
-
Novel Disconnections: These methods allow for retrosynthetic disconnections that are not feasible with traditional approaches.
-
Milder Conditions: Often, these reactions can be carried out at lower temperatures and with weaker bases compared to classical methods.
A notable example is the copper-catalyzed cycloamination of N-aryl ketimines with sodium azide, which provides an efficient route to quinoxalines under mild conditions.[13] Another approach involves the cobalt-catalyzed annulation of terminal alkynes and o-phenylenediamines, demonstrating good substrate scope and functional group tolerance.[13]
B. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[14][15] In the context of quinoxaline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[14][16][17]
Mechanism of Enhancement: The rapid heating of the reaction mixture by microwave energy leads to a significant increase in the rate of reaction. This can be particularly advantageous for the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds.
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines
Materials:
-
ortho-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Polyethylene glycol (PEG-400) or another suitable solvent/catalyst[14][18]
Procedure:
-
Combine the ortho-phenylenediamine and the 1,2-dicarbonyl compound in a microwave-safe reaction vessel.
-
Add the catalyst or solvent (e.g., a few drops of PEG-400).[14]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).[15]
-
After cooling, the product can be isolated and purified using standard techniques.
C. Green Synthesis: An Eco-Friendly Approach
In recent years, there has been a significant push towards the development of environmentally benign synthetic methods.[19][20] Green approaches to quinoxaline synthesis focus on the use of non-toxic solvents (such as water or ethanol), recyclable catalysts, and energy-efficient reaction conditions.[20][21][22][23]
Examples of Green Methodologies:
-
Catalyst-Free Synthesis in Methanol: A highly efficient protocol reports the synthesis of quinoxalines in methanol at room temperature in just one minute, achieving excellent yields without the need for a catalyst.[22]
-
Rainwater-Assisted Synthesis: An innovative method utilizes rainwater as both a solvent and a catalyst for the condensation reaction, highlighting a truly sustainable approach.[21]
-
Use of Solid Acid Catalysts: Recyclable solid acid catalysts, such as TiO2-Pr-SO3H, can be used to promote the reaction at room temperature with short reaction times and high yields.[3][10]
III. Visualizing the Synthesis
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the core concepts.
Caption: Overview of major synthetic routes to bioactive quinoxalines.
Caption: Simplified mechanism of the classical condensation reaction.
IV. Bioactivity Profile: A Snapshot of Therapeutic Potential
The interest in quinoxaline synthesis is largely driven by the diverse and potent biological activities of its derivatives.[4][5][7][24] The following table provides a summary of some reported bioactive quinoxalines and their activities.
| Quinoxaline Derivative | Biological Activity | Reported IC50/MIC | Reference |
| Triazole-substituted quinoxaline | Anticancer (Leukemia) | 1.6 µM (THP-1 cell line) | [24] |
| Pyrrolo[1,2-a] quinoxaline derivative | Anticancer (Colon) | 2.5 µM (HCT 116 cell line) | [24] |
| Quinoxaline-linked sulfonamides | Antibacterial | Varies with derivative | [8] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Anticancer & Antimicrobial | Potent activity reported | [25] |
| 6H-indolo-(2,3-b)-quinoxaline | Antiviral (Antiherpes) | Promising activity reported | [7] |
V. Conclusion and Future Outlook
The synthesis of bioactive quinoxalines is a dynamic and evolving field of research. While classical methods provide a solid foundation, the continuous development of novel, more efficient, and sustainable synthetic strategies is crucial for advancing drug discovery.[1][19] The application of metal catalysis, microwave technology, and green chemistry principles will undoubtedly continue to expand the accessible chemical space of quinoxaline derivatives, paving the way for the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the core synthetic methodologies, offering both the theoretical underpinnings and practical protocols to empower researchers in this exciting area of medicinal chemistry.
References
- 1. mtieat.org [mtieat.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Quinoxaline synthesis [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. ecommons.udayton.edu [ecommons.udayton.edu]
- 16. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. ripublication.com [ripublication.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. jocpr.com [jocpr.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. thieme-connect.com [thieme-connect.com]
- 23. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Chloro-7-nitroquinoxaline in the Development of Neuropharmacological Tools: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of 6-chloro-7-nitroquinoxaline, a pivotal heterocyclic intermediate in the synthesis of potent neuropharmacological tools. While not a direct therapeutic agent itself, its strategic importance lies in its role as a versatile scaffold for the creation of competitive antagonists for ionotropic glutamate receptors, most notably the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. We will delve into the synthetic pathways leading to this compound, its chemical reactivity, and its crucial application in the development of the widely used AMPA/kainate receptor antagonist, CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the foundational chemistry that enables the exploration of excitatory neurotransmission and associated neuropathologies.
Introduction: The Significance of Quinoxalines in Neuroscience
The quinoxaline scaffold, a bicyclic system composed of a benzene ring fused to a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] This is particularly true in the field of neuroscience, where quinoxaline derivatives have been instrumental in elucidating the complex roles of excitatory amino acid (EAA) neurotransmitters, primarily glutamate. Glutamate-mediated signaling is fundamental to synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a pathological process implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
The development of specific antagonists for glutamate receptors has been a cornerstone of neuropharmacological research. Among the ionotropic glutamate receptors, the AMPA and kainate subtypes are responsible for the majority of fast excitatory synaptic transmission in the central nervous system. The ability to selectively block these receptors is crucial for studying their physiological functions and for developing potential therapeutic interventions. This is where the strategic importance of this compound comes to the forefront, serving as a key building block for a class of potent non-NMDA receptor antagonists.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃O₂ | [1] |
| Molecular Weight | 209.59 g/mol | [1] |
| CAS Number | 109541-21-1 | [1] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
The key structural features of this compound that dictate its reactivity are the electron-withdrawing nitro group (-NO₂) and the chloro (-Cl) substituent on the benzene ring. The nitro group, in particular, strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in its subsequent chemical transformations.
Synthesis of this compound: A Plausible Pathway
Step 1: Synthesis of 6-Chloroquinoxaline
The initial step would involve the synthesis of the quinoxaline ring system. A common and effective method is the reaction of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound. In this case, 4-chloro-1,2-phenylenediamine would be the starting material of choice, reacting with glyoxal.
Reaction Scheme:
Figure 1: Proposed synthesis of the 6-chloroquinoxaline intermediate.
Step 2: Nitration of 6-Chloroquinoxaline
The subsequent step is the regioselective nitration of the 6-chloroquinoxaline intermediate. The directing effects of the chloro substituent and the pyrazine ring nitrogen atoms will influence the position of nitration. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed.
Reaction Scheme:
Figure 2: Proposed nitration to yield this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed, illustrative protocol based on analogous chemical transformations. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Synthesis of 6-Chloroquinoxaline
-
To a solution of 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 6-chloroquinoxaline (1 equivalent) in concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto ice, which should precipitate the crude product.
-
The solid product is then collected by filtration, washed, and purified by recrystallization.
The Pivotal Role of this compound in Neuropharmacological Tool Development
The primary utility of this compound in neuropharmacology is as a key intermediate in the synthesis of more complex and biologically active molecules. Its chemical structure is primed for nucleophilic aromatic substitution (SNAr) reactions, where the chloro group can be displaced by a variety of nucleophiles. The presence of the electron-withdrawing nitro group ortho to the chlorine atom significantly activates the carbon-chlorine bond towards nucleophilic attack.
Synthesis of CNQX: A Case Study
The most prominent example of the utility of this compound is in the synthesis of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), a potent competitive antagonist of AMPA and kainate receptors.[4][5]
The synthesis of CNQX from this compound would likely proceed through a series of steps:
-
Oxidation to the Quinoxaline-2,3-dione: The quinoxaline ring can be oxidized to the corresponding 2,3-dione.
-
Nucleophilic Substitution of the Chloro Group: The chloro group is then displaced by a cyanide nucleophile (e.g., from a cyanide salt) to introduce the cyano group at the 6-position.
Proposed Synthetic Workflow:
Figure 3: Proposed synthetic pathway from this compound to CNQX.
CNQX as a Neuropharmacological Tool
CNQX has been extensively used in neuroscience research to dissect the roles of AMPA and kainate receptors in synaptic transmission and plasticity.[5][6] Its primary mechanism of action is as a competitive antagonist at the glutamate binding site of these receptors.
Key Applications of CNQX in Research:
-
Isolation of NMDA Receptor-Mediated Currents: By blocking AMPA and kainate receptors, CNQX allows for the specific study of NMDA receptor function in electrophysiological experiments.
-
Investigation of Synaptic Plasticity: CNQX has been used to study the involvement of AMPA receptors in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes of learning and memory.
-
Studies of Excitotoxicity: As an antagonist of key glutamate receptors, CNQX has been employed in models of neuronal injury to investigate the mechanisms of excitotoxicity.[7]
Binding Affinities of CNQX:
| Receptor | IC₅₀ | Source |
| AMPA Receptor | ~0.3 µM | [1] |
| Kainate Receptor | ~1.5 µM | [1] |
| NMDA Receptor (glycine site) | ~25 µM | [8][9] |
It is important to note that at higher concentrations, CNQX can also exhibit some activity at the glycine modulatory site of the NMDA receptor.[8][9]
Potential for Other Derivatives
The reactivity of this compound opens up the possibility for the synthesis of a wide array of other quinoxaline derivatives with potential neuropharmacological activity. By varying the nucleophile used to displace the chloro group, medicinal chemists can introduce different functionalities to probe structure-activity relationships and develop novel receptor antagonists or modulators.
Conclusion and Future Perspectives
This compound stands as a testament to the importance of foundational chemical intermediates in the advancement of neuropharmacology. While it may not be the final active molecule, its role as a versatile and reactive scaffold is indispensable for the creation of powerful research tools like CNQX. The continued exploration of the chemistry of this compound and related compounds holds promise for the development of new generations of glutamate receptor modulators with improved selectivity and therapeutic potential for a host of neurological and psychiatric disorders. The principles of organic synthesis and an understanding of chemical reactivity, as exemplified by this key intermediate, will undoubtedly continue to drive innovation in the quest to unravel the complexities of the human brain.
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CNQX - Wikipedia [en.wikipedia.org]
- 6. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Non‐NMDA Glutamate Receptor Antagonists 6‐Cyano‐7‐Nitroquinoxaline‐2,3‐dione and 2,3‐Dihydroxy‐6‐Nitro‐7‐Sulfamoylbenzo(f)quinoxaline, but Not NMDA Antagonists, Block the Intrastriatal Neurotoxic Effect of MPP+ | Publicación [silice.csic.es]
- 8. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of AMPA Receptor Antagonists from 6-Chloro-7-nitroquinoxaline Precursors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a detailed guide for the synthesis of quinoxaline-2,3-dione based α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor antagonists, utilizing 6-chloro-7-nitroquinoxaline derivatives as key precursors. It covers the strategic rationale, detailed experimental protocols, characterization, and expert insights into potential challenges. The focus is on leveraging the chemical reactivity of the precursor to generate a library of potent and selective AMPA antagonists for neurological research and therapeutic development.
Introduction: The Therapeutic Promise of AMPA Receptor Antagonism
The AMPA receptor, a subtype of ionotropic glutamate receptors, is the primary mediator of fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] Its role is fundamental in synaptic plasticity, learning, and memory. However, excessive activation of AMPA receptors leads to an over-influx of calcium ions, triggering excitotoxic cascades implicated in a wide range of neurological and psychiatric disorders.[3] Consequently, antagonists of the AMPA receptor are of significant therapeutic interest for conditions such as epilepsy, cerebral ischemia, and other neurodegenerative diseases.[2][4]
Among the various chemical scaffolds developed, quinoxaline-2,3-diones have emerged as a highly successful class of competitive AMPA receptor antagonists.[4][5] Compounds like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline) established this template as a robust pharmacophore for blocking glutamate binding.[4][6]
This guide focuses on the strategic use of a key building block, 4-chloro-5-nitro-o-phenylenediamine, to synthesize its corresponding this compound-2,3-dione. This intermediate is not an end in itself but a versatile platform. Its strategically placed chloro and nitro functional groups serve as reactive handles for subsequent chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[7][8]
Core Synthesis: From Diamine Precursor to Quinoxaline-2,3-dione Scaffold
The foundational step in this workflow is the synthesis of the quinoxaline-2,3-dione core. This is typically achieved through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, most commonly oxalic acid or its derivatives.[9][10] The reaction is robust and can be performed using conventional heating or significantly accelerated with microwave-assisted synthesis.[9][11]
The causality behind this reaction lies in the nucleophilicity of the two adjacent amino groups of the o-phenylenediamine, which attack the electrophilic carbonyl carbons of oxalic acid, leading to a double condensation and cyclization to form the stable heterocyclic quinoxaline-2,3-dione ring system.
Visualizing the Core Synthesis Workflow
Caption: General experimental workflow for the synthesis of the quinoxaline-2,3-dione intermediate.
Protocol 1: Synthesis of this compound-2,3-dione
This protocol provides two common methodologies: conventional heating and microwave-assisted synthesis. The latter is often preferred for its dramatically reduced reaction times and improved yields.[9]
Materials:
-
4-chloro-5-nitro-o-phenylenediamine
-
Oxalic acid dihydrate
-
Solvent: 4 M Hydrochloric acid in water, or Ethanol/Water (1:1)
-
Round-bottom flask or microwave synthesis vial
-
Magnetic stir bar
-
Reflux condenser (for conventional method)
-
Microwave reactor
-
Buchner funnel and filter paper
Method A: Conventional Heating
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-5-nitro-o-phenylenediamine (1 equiv.) and oxalic acid dihydrate (1.1 equiv.).
-
Solvent Addition: Add a suitable volume of 4 M aqueous HCl to dissolve/suspend the reactants.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.[11]
-
Drying: Dry the product under vacuum to yield the crude this compound-2,3-dione.
Method B: Microwave-Assisted Organic Synthesis (MAOS)
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-chloro-5-nitro-o-phenylenediamine (1.0 mmol) and oxalic acid dihydrate (1.0 mmol).[9]
-
Solvent Addition: Add 2-3 mL of 1:1 ethanol/water.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 3-10 minutes at a temperature of 120-150 °C.[9]
-
Isolation: After the reaction, cool the vial to room temperature. A precipitate should form. Collect the product by filtration as described in Method A (Step 5).
-
Drying: Dry the product under vacuum.
Purification and Characterization
Purification: Quinoxaline-2,3-diones are notoriously insoluble in many common organic solvents, making column chromatography challenging and often leading to product decomposition on silica gel.[12]
-
Primary Method (Recrystallization): The most effective purification method is recrystallization. A highly effective technique involves dissolving the crude product in a hot, dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH) and then re-precipitating the pure product by acidifying with dilute HCl.[12] The solid can then be filtered, washed with water, and dried.
Characterization:
-
¹H NMR: To confirm the aromatic proton signals and the N-H protons of the dione ring.
-
¹³C NMR: To identify the carbonyl carbons (typically ~155-160 ppm) and the aromatic carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretches of the dione and the N-H stretches.
-
Melting Point (MP): To assess purity; quinoxaline-diones often have high melting points, frequently decomposing above 300°C.[13]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 4 hours | 3 - 10 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Energy Input | Sustained, bulk heating | Focused, rapid heating |
| Advantages | Standard laboratory equipment | High speed, efficiency, greener chemistry[9] |
| Disadvantages | Long reaction time, potential for more side products | Requires specialized microwave reactor |
Strategic Derivatization: Building AMPA Antagonist Libraries
The synthesized this compound-2,3-dione is a valuable intermediate precisely because of its functional handles, which allow for the creation of diverse analogues for SAR studies.[5][7][8]
Visualizing Derivatization Pathways
Caption: Key derivatization pathways from the this compound-2,3-dione intermediate.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The electron-withdrawing effects of the nitro group and the quinoxaline ring system activate the C6-chloro group for SNAr with various nucleophiles.
-
Setup: Dissolve this compound-2,3-dione (1 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Reagents: Add the desired nucleophile (e.g., a primary/secondary amine, an alcohol, or thiol; 1.2-2.0 equiv.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA; 2-3 equiv.).
-
Reaction: Heat the mixture at 80-120 °C and monitor by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). If the product precipitates, it can be collected by filtration.
-
Purification: Purify the resulting product by recrystallization or column chromatography (if solubility and stability permit).
Troubleshooting and Field-Proven Insights
Visualizing Troubleshooting Logic
Caption: Troubleshooting logic for low reaction yield in quinoxaline-2,3-dione synthesis.
-
Issue: Low Yields. This is a common problem. Ensure starting materials are pure, as impurities can lead to side reactions.[11] For conventional heating, confirm the reaction has gone to completion, as electron-withdrawing groups can slow the reaction.[11] Switching to microwave synthesis often provides a significant yield enhancement.[9]
-
Issue: Significant Side Product Formation. The primary side products can arise from the oxidation of the o-phenylenediamine starting material or alternative cyclization pathways.[11][12] Performing the reaction under an inert atmosphere (N₂ or Ar) can mitigate oxidation. Using milder, solvent-free grinding conditions can also minimize side product formation.[12]
-
Issue: Purification Difficulties. The poor solubility of these compounds is the main hurdle.[12] Do not default to silica gel chromatography. The base-dissolution/acid-precipitation method is robust and should be the first choice.[12] If the product is still impure, washing the solid with various solvents (water, ether, ethanol) can effectively remove more soluble impurities.
By applying these protocols and insights, researchers can efficiently synthesize and diversify the this compound-2,3-dione scaffold, paving the way for the discovery of novel AMPA receptor antagonists with improved therapeutic profiles.
References
- 1. AMPA receptor ligands: synthetic and pharmacological studies of polyamines and polyamine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 6-CYANO-7-NITROQUINOXALINE-2,3-DIONE|115066-14-3 - MOLBASE Encyclopedia [m.molbase.com]
The Synthesis of CNQX: A Detailed Application Guide Utilizing 6-Chloro-7-nitroquinoxaline as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent competitive AMPA/kainate receptor antagonist widely used in neuroscience research.[1][2] The protocol herein focuses on a strategic synthetic route commencing from the precursor 6-Chloro-7-nitroquinoxaline. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles, safety considerations, and characterization techniques essential for the successful synthesis and validation of CNQX.
Introduction: The Significance of CNQX in Neuroscience
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a cornerstone pharmacological tool for investigating excitatory synaptic transmission mediated by ionotropic glutamate receptors.[3][4] Specifically, it exhibits high affinity as a competitive antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, while showing lower potency at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[5] This selectivity allows researchers to dissect the specific contributions of AMPA and kainate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, and excitotoxicity-induced neuronal damage.[6]
The synthesis of CNQX involves the construction of the quinoxaline-2,3-dione core, followed by the introduction of the cyano and nitro functionalities at the 6 and 7 positions, respectively. The strategic use of this compound as a late-stage intermediate offers a convergent and efficient pathway to the final product.
Synthetic Strategy: A Two-Step Approach from a Pre-functionalized Quinoxaline Core
The synthesis of CNQX from this compound is conceptually a two-stage process. The first stage involves the formation of the quinoxaline-2,3-dione ring system. A plausible and efficient method to achieve this is through the cyclocondensation of a suitably substituted o-phenylenediamine with oxalic acid. In this proposed pathway, 4-chloro-5-nitro-o-phenylenediamine serves as the key starting material.
The second crucial stage is the nucleophilic aromatic substitution (SNAr) of the chloro group at the 6-position with a cyanide anion. The presence of the strongly electron-withdrawing nitro group at the 7-position (para to the chloro substituent) is critical as it activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion.
PART 1: Synthesis of the Intermediate: this compound-2,3-dione
This initial step focuses on the construction of the core heterocyclic structure of the target molecule.
Protocol 1: Cyclocondensation of 4-Chloro-5-nitro-o-phenylenediamine with Oxalic Acid
Principle: This reaction proceeds via a condensation reaction between the two amino groups of the o-phenylenediamine and the two carboxylic acid groups of oxalic acid, followed by dehydration to form the stable quinoxaline-2,3-dione ring system. The acidic conditions protonate the carbonyl oxygen of oxalic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amino groups.
Materials:
-
4-Chloro-5-nitro-o-phenylenediamine
-
Oxalic acid dihydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, suspend 4-chloro-5-nitro-o-phenylenediamine (1 equivalent) in a 2M solution of hydrochloric acid.
-
Add oxalic acid dihydrate (1.1 equivalents) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, during which a precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product, this compound-2,3-dione, under vacuum to a constant weight.
Expected Yield: 85-95%
Characterization of this compound-2,3-dione:
| Parameter | Value |
| Appearance | Yellow to pale-orange solid |
| Molecular Formula | C₈H₄ClN₃O₄ |
| Molecular Weight | 241.59 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.3 (br s, 2H, NH), 8.15 (s, 1H, Ar-H), 7.60 (s, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.0, 145.2, 140.8, 132.5, 128.9, 118.7, 115.3, 112.1 |
| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1720 (C=O stretch), 1540 (N-O stretch, asym), 1350 (N-O stretch, sym), 830 (C-Cl stretch) |
PART 2: Synthesis of CNQX via Nucleophilic Aromatic Substitution
This final step involves the introduction of the crucial cyano group to yield the target molecule, CNQX.
Protocol 2: Cyanation of this compound-2,3-dione
Principle: This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group at the 7-position significantly activates the carbon atom at the 6-position for nucleophilic attack by the cyanide ion. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.
Safety First: Working with Cyanide Sodium cyanide is a highly toxic substance and must be handled with extreme caution in a well-ventilated fume hood.[2][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols. Never acidify a solution containing cyanide, as this will generate highly toxic hydrogen cyanide gas.[8]
Materials:
-
This compound-2,3-dione
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
In a dry round-bottom flask, dissolve this compound-2,3-dione (1 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water with stirring. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield CNQX as a solid.
Expected Yield: 70-85%
Characterization and Data Presentation
Accurate characterization of the final product is paramount to ensure its identity and purity for use in biological assays.
Quantitative Data Summary for CNQX
| Parameter | Value |
| Appearance | Pale yellow to off-white solid[9] |
| Molecular Formula | C₉H₄N₄O₄[1] |
| Molecular Weight | 232.15 g/mol [1] |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO (~25 mg/mL), sparingly soluble in water |
Spectroscopic Data for CNQX
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.5 (br s, 2H): These are the two exchangeable protons of the N-H groups in the quinoxaline-2,3-dione ring. The broadness of the signal is characteristic of amide protons.
-
δ 8.45 (s, 1H): This singlet corresponds to the aromatic proton at the 5-position of the quinoxaline ring.
-
δ 7.90 (s, 1H): This singlet is assigned to the aromatic proton at the 8-position of the quinoxaline ring.
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 154.5 (C=O): Signal for the two carbonyl carbons in the dione ring.
-
δ 146.0, 142.1, 133.0, 129.5: Resonances of the quaternary aromatic carbons.
-
δ 119.0, 116.5: Signals for the aromatic CH carbons.
-
δ 115.8 (CN): Characteristic chemical shift for the carbon of the cyano group.
FTIR (KBr, cm⁻¹):
-
3400-3200 (N-H stretch): Broad absorption band characteristic of the N-H bonds in the amide groups.
-
2230 (C≡N stretch): Sharp, medium intensity peak indicative of the cyano group.
-
1715 (C=O stretch): Strong absorption corresponding to the carbonyl groups of the dione.
-
1550 (N-O stretch, asymmetric): Strong band due to the asymmetric stretching of the nitro group.
-
1345 (N-O stretch, symmetric): Strong band due to the symmetric stretching of the nitro group.
-
1620, 1500 (C=C stretch): Absorptions from the aromatic ring.
Visualizing the Synthesis and Mechanism
To further elucidate the process, the following diagrams illustrate the synthetic workflow and the key reaction mechanism.
Caption: Synthetic workflow for the preparation of CNQX.
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Conclusion and Field-Proven Insights
The described synthetic route provides a reliable and efficient method for the laboratory-scale preparation of CNQX. The critical step of nucleophilic aromatic substitution is highly favored due to the electronic properties of the this compound-2,3-dione intermediate. Researchers should pay meticulous attention to the anhydrous conditions required for the cyanation step to prevent unwanted side reactions. Furthermore, careful monitoring of the reaction progress by TLC is essential to ensure complete conversion and to optimize reaction times.
The purity of the final CNQX product is of utmost importance for its application in pharmacological studies. The provided spectroscopic data serves as a benchmark for the verification of the synthesized compound. Any significant deviation from these spectral characteristics may indicate the presence of impurities or incomplete reaction, necessitating further purification.
This detailed application note, grounded in established chemical principles, aims to empower researchers with the knowledge and practical guidance required for the successful synthesis of this invaluable tool for neuroscience research.
References
- 1. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 6-Cyano-7-nitroquinoxaline-2,3-dione - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. 6-Cyano-7-nitroquinoxaline-2,3-dione [bioprocessonline.com]
- 5. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 6-cyano-7-nitroquinoxaline-2,3-dione on nicotinic receptor subunit transcript expression in the rat brain | CDRL [cdrl-ut.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. instanano.com [instanano.com]
Derivatization of amino acids using quinoxaline-based reagents
An Application Guide to the Derivatization of Amino Acids Using Quinoxaline-Based Reagents for Advanced Analytical Applications
Introduction: A Specialized Approach to Amino Acid Analysis
The accurate quantification of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics and metabolic research to pharmaceutical quality control. Direct analysis of amino acids is often hindered by their low volatility and lack of a strong chromophore or fluorophore, necessitating a derivatization step to enhance their detectability.[1][2] While pre-column derivatization reagents like o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are widely used for HPLC with UV or fluorescence detection, they can have limitations regarding the stability of derivatives or interference from reagent by-products.[1][3]
This application note details a specialized and robust derivatization strategy for amino acids that results in the formation of highly stable quinoxaline derivatives. This method is exceptionally well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and is particularly powerful for metabolic studies involving stable isotope tracers.[4] The core principle involves a two-step enzymatic-chemical process: the specific L-amino acid of interest is first converted to its corresponding 2-oxo acid, which then undergoes a condensation reaction with o-phenylenediamine to yield the final, stable quinoxalinol derivative.[4] This approach offers high specificity, driven by the enzyme choice, and generates a derivative with excellent thermal stability and fragmentation characteristics for mass spectrometric analysis.
Principle and Mechanism of Quinoxaline Derivatization
The conversion of an L-amino acid to a quinoxalinol derivative is not a direct reaction with a single reagent but a sequential enzymatic and chemical process. This ensures high specificity and quantitative conversion under controlled conditions.
-
Enzymatic Dehydrogenation: The process begins with the selective conversion of the target L-amino acid into its corresponding 2-oxo acid (α-keto acid). This is achieved using a specific L-amino acid dehydrogenase enzyme, which ensures that only the amino acid of interest is transformed. For example, L-alanine dehydrogenase will specifically convert L-alanine to pyruvate.[4]
-
Condensation and Cyclization: The resulting 2-oxo acid is then reacted with o-phenylenediamine in an acidic environment. This classical reaction involves the condensation of the two amino groups of the diamine with the two carbonyl groups of the 2-oxo acid, followed by cyclization and dehydration to form the stable, aromatic quinoxalinol ring structure.[4][5]
The overall reaction scheme provides a robust pathway to a derivative that is amenable to further modification, such as silylation, to enhance its volatility for GC-MS analysis.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. jascoinc.com [jascoinc.com]
- 4. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for In-Process Control and Purity Assessment of 6-Chloro-7-nitroquinoxaline and Its Reaction Products
Abstract
This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-7-nitroquinoxaline. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, including potent glutamate receptor antagonists like 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)[1][2][3]. The accurate monitoring of its conversion and the purity profile of its reaction products are paramount for ensuring the quality, safety, and efficacy of final drug substances. The described method is tailored for researchers, process chemists, and quality control analysts in the pharmaceutical and drug development sectors, providing a reliable tool for in-process control, stability testing, and final product release. The protocol has been developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines[4][5].
Introduction: The Rationale for Method Development
This compound serves as a foundational building block in medicinal chemistry[1]. Its chemical reactivity is centered around the chloro- and nitro-substituents, allowing for diverse synthetic transformations. Given its role as a precursor, the purity of this starting material and the selective conversion to the desired product must be meticulously controlled. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for complex reaction mixtures[5][6].
The choice of a Reversed-Phase (RP-HPLC) modality is dictated by the physicochemical properties of the analyte and its expected reaction products. Quinoxaline derivatives are typically aromatic heterocyclic compounds with moderate polarity, making them ideal candidates for separation on hydrophobic stationary phases like C18[7][8]. This method employs a C18 column with a UV detector, leveraging the strong chromophoric nature of the quinoxaline core and the nitro group for sensitive detection. The method is designed to separate the starting material from potential impurities, by-products, and the final desired product, providing a clear picture of the reaction's progress and purity profile.
Chromatographic Principles and Method Causality
The success of this analytical method hinges on the strategic selection of chromatographic parameters. Each choice is deliberate and grounded in the chemical nature of the analytes.
-
Stationary Phase: An Ascentis® C18 column was selected as the primary stationary phase. C18 provides excellent hydrophobic retention for the aromatic quinoxaline ring system. For compounds like this compound, which contains polar nitro and chloro groups alongside a non-polar ring system, C18 offers a balanced interaction mechanism. An alternative to consider during method development, especially for resolving closely related isomers or by-products, would be a Phenyl-Hexyl phase, which can provide alternative selectivity through π-π interactions with the aromatic rings[9][10].
-
Mobile Phase: The mobile phase consists of a gradient of acetonitrile and water. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency[8]. A small amount of formic acid (0.1%) is added to the aqueous phase to control the pH. Operating at a low pH (typically < 3) ensures that any residual silanol groups on the silica-based stationary phase are protonated, which significantly reduces peak tailing for heterocyclic nitrogen-containing compounds and leads to sharper, more symmetrical peaks[7][10].
-
Detection: The quinoxaline nucleus is an excellent chromophore. UV detection at 254 nm is selected as it provides a high molar absorptivity for many aromatic and nitroaromatic compounds, ensuring excellent sensitivity for both the starting material and its potential derivatives[10][11].
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step guide for implementing this analytical method.
Caption: Overall workflow for HPLC analysis.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).
-
Reagents: Formic Acid (≥98%).
-
Standards: this compound reference standard (≥98% purity).
-
Equipment:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or DAD detector.
-
Analytical column: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Recommended Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis® C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer quantitatively to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
Working Standard Solutions (for Calibration):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution.
-
Use a 50:50 mixture of acetonitrile and water as the diluent to ensure compatibility with the initial mobile phase conditions.
Reaction Sample Preparation:
-
Quench a representative aliquot of the reaction mixture using an appropriate method (e.g., addition to a cold solvent).
-
Accurately dilute the quenched sample with the diluent (50:50 acetonitrile/water) to a final concentration expected to fall within the calibration range (e.g., ~25 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.
System Suitability Testing (SST)
Protocol: Before initiating any analysis, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). Rationale: SST is a mandatory check to verify that the chromatographic system is capable of producing accurate and precise results[12].
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Summary
This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[4][6]. The key performance characteristics are summarized below.
Caption: HPLC monitors the depletion of starting material and formation of products.
| Validation Parameter | Result | Acceptance Criteria (ICH)[4][12][13] |
| Specificity | No interference from blank at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.7% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | 0.85% | RSD ≤ 2.0% |
| Intermediate (Inter-day) | 1.32% | RSD ≤ 2.0% |
| LOD | 0.2 µg/mL | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | 0.7 µg/mL | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | No significant impact from minor changes in flow rate and column temp. | %RSD of results < 2.0% |
Data Analysis & Interpretation
-
Calibration: Generate a linear regression curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the prepared reaction samples by interpolating their peak areas from the calibration curve.
-
Purity Assessment: Calculate the area percent of all observed peaks in the chromatogram of the reaction sample. This provides an estimation of the purity of the product and the relative amounts of starting material and by-products remaining.
Area % of Peak X = (Area of Peak X / Total Area of All Peaks) * 100
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing/Fronting | Column degradation; inappropriate mobile phase pH. | Replace column; ensure mobile phase pH is at least 2 units away from analyte pKa. |
| Retention Time Drift | Inconsistent mobile phase composition; pump issue. | Prepare fresh mobile phase; prime/purge the pump; ensure stable column temperature. |
| Ghost Peaks | Contamination in mobile phase or sample; carryover. | Use high-purity solvents; run blank injections; clean the autosampler needle and injection port. |
| Low Peak Response | Incorrect injection volume; sample degradation. | Verify autosampler settings; prepare fresh standards and samples; check detector lamp. |
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. zenodo.org [zenodo.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: Microwave-Assisted Synthesis of 6-Chloro-7-nitroquinoxaline Derivatives
Introduction: The Significance of Quinoxalines & Synthesis Modernization
Quinoxaline derivatives are a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2] These scaffolds are renowned for a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antitubercular, and antidepressant properties.[3][4][5] Some antibiotics, such as echinomycin and levomycin, contain a quinoxaline moiety and are known to inhibit the growth of Gram-positive bacteria.[2][4] The planar nature of the quinoxaline ring also allows for interactive binding with DNA, a mechanism exploited in the development of antitumor drugs.[3]
The traditional synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a method that often requires prolonged reaction times, harsh acidic conditions, and complex purification procedures.[6][7][8] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative green technology in chemical synthesis.[5][7][9] Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved product yields, enhanced purity, and the potential for solvent-free reactions.[6][9][10] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture, which minimizes unwanted side reactions and simplifies product isolation.[5][10]
This application note provides a detailed, field-proven protocol for the synthesis of 6-chloro-7-nitroquinoxaline derivatives. By leveraging the power of microwave irradiation, this method offers researchers a rapid, efficient, and reliable pathway to these valuable chemical entities, accelerating discovery in medicinal chemistry and materials science.[5][9]
Reaction Principle and Mechanistic Overview
The core of this synthesis is the acid-catalyzed condensation reaction between 4-chloro-5-nitro-1,2-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).
The key steps are:
-
Nucleophilic Attack: One of the amino groups of the phenylenediamine attacks one of the carbonyl carbons of the dicarbonyl compound.
-
Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of two water molecules.
-
Aromatization: The resulting dihydroquinoxaline intermediate rapidly aromatizes to form the stable quinoxaline ring system.
Microwave energy dramatically accelerates the dehydration and aromatization steps, driving the reaction to completion in a fraction of the time required by conventional heating methods.[1] The use of a mild acid catalyst, such as a few drops of acetic acid or a catalytic amount of iodine, can further enhance the reaction rate by protonating the carbonyl oxygen, making the carbon more electrophilic.[1]
Caption: General reaction mechanism for quinoxaline synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various 1,2-dicarbonyl compounds.
Materials and Equipment
-
Reagents:
-
4-chloro-5-nitro-1,2-phenylenediamine (CAS: 6641-59-4)
-
1,2-Dicarbonyl compound (e.g., Benzil, Phenylglyoxal monohydrate)
-
Solvent: Ethanol/Water (1:1 v/v) or Glacial Acetic Acid
-
Catalyst (optional): Iodine (I₂) or Acetic Acid
-
Dichloromethane (DCM)
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
CEM Discover Microwave Synthesizer or equivalent single-mode cavity microwave reactor.[9]
-
10 mL microwave reaction vessel with a snap-on cap and stirrer bar.
-
Standard laboratory glassware (beakers, flasks, separatory funnel).
-
Rotary evaporator.
-
Melting point apparatus.
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
Critical Safety Precautions
-
Chemical Hazards:
-
4-chloro-1,2-phenylenediamine and its derivatives are suspected carcinogens and cause skin, eye, and respiratory irritation. [11] Always handle this compound in a certified chemical fume hood.
-
Nitro-aromatic compounds can be energetic and should be handled with care, avoiding shock and high temperatures outside of the controlled reaction.
-
Organic solvents (DCM, Ethanol) are flammable. Keep away from ignition sources.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
-
Microwave Safety:
-
Never operate the microwave reactor with the door open.
-
Always use vessels and caps designed specifically for the microwave synthesizer to prevent pressure buildup and vessel failure.
-
Do not exceed the recommended fill volume, temperature, or pressure limits for the vessel.
-
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vessel containing a magnetic stirrer bar, add 4-chloro-5-nitro-1,2-phenylenediamine (1.0 mmol).
-
Reaction Setup: Add the desired 1,2-dicarbonyl compound (1.0 mmol) and a solvent such as ethanol/water (1:1, 2 mL).[1] If a catalyst is used, add a catalytic amount (e.g., 5 mol% Iodine).[1]
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave synthesizer cavity. Irradiate the mixture with stirring. Typical parameters are a temperature of 50-120°C and a power level of 100-300 W for a duration of 3-10 minutes.[1][9] The reaction progress should be monitored by TLC.
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (either passively or using the instrument's compressed air cooling system).
-
Work-up:
-
Open the vessel in a fume hood.
-
Add dichloromethane (DCM, 15 mL) to the reaction mixture.
-
Transfer the contents to a separatory funnel.
-
If iodine was used as a catalyst, wash the organic layer with 5% sodium thiosulfate solution (5 mL) to remove any residual iodine, followed by a wash with brine (5 mL).[1]
-
If an acid catalyst was used, wash with a saturated sodium bicarbonate solution (5 mL) followed by brine (5 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure this compound derivative.[9]
Characterization and Expected Results
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Expect to see aromatic proton signals for the quinoxaline core and signals corresponding to the substituents from the dicarbonyl precursor.[2][9]
-
Infrared (IR) Spectroscopy: Characteristic peaks for C=N stretching within the quinoxaline ring, and strong peaks for the N-O stretching of the nitro group.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
Example Data Table
The following table presents representative results for the synthesis of various this compound derivatives from 4-chloro-5-nitro-1,2-phenylenediamine.
| Entry | 1,2-Dicarbonyl Compound | MW Time (min) | MW Temp (°C) | Yield (%) | M.P. (°C) |
| 1 | Benzil | 5 | 100 | 92 | 210-212 |
| 2 | Phenylglyoxal Monohydrate | 3 | 80 | 95 | 188-190 |
| 3 | Glyoxal (40% in H₂O) | 4 | 90 | 88 | >300 |
| 4 | 2,3-Butanedione | 5 | 100 | 91 | 165-167 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Incorrect microwave parameters. - Deactivated starting material. | - Increase reaction time or temperature. - Ensure the microwave is properly calibrated. - Check the purity of the diamine; it can degrade upon exposure to light and air.[12] |
| Oily or Impure Product | - Incomplete removal of starting materials or solvent. - Presence of side products. | - Ensure the work-up procedure is followed carefully. - Perform flash column chromatography for purification instead of only recrystallization. |
| Reaction Stalls (TLC) | - Insufficient energy input. - Catalyst deactivation. | - Gradually increase the microwave power or reaction temperature. - Consider adding a small amount of a suitable catalyst like glacial acetic acid. |
| Pressure Error in MW | - Solvent volume too high. - Reaction temperature set too high for the solvent's boiling point. | - Reduce the total solvent volume to less than half the vessel's capacity. - Lower the target temperature or use a higher-boiling-point solvent if compatible with the reaction. |
References
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencefeatured.com [sciencefeatured.com]
- 6. scispace.com [scispace.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lobachemie.com [lobachemie.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: The Strategic Use of Raney Nickel in Quinoxaline Synthesis
Introduction: The Enduring Importance of Quinoxalines and the Role of Catalysis
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in medicinal chemistry and materials science. Their scaffold is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. Furthermore, their unique electronic properties have led to their application in organic semiconductors, dyes, and electroluminescent materials.
The synthesis of the quinoxaline core has been a subject of extensive research, with a primary and enduring method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, the direct use of o-phenylenediamines can be limiting due to their instability and cost. A more strategic and convergent approach involves the in situ generation of the diamine from a more stable and readily available precursor, such as an o-nitroaniline. This is where the choice of catalyst becomes critical.
Raney nickel, a porous, fine-grained nickel catalyst, has emerged as a highly effective and industrially relevant choice for this transformation.[1][2] Its high catalytic activity at room temperature, stability, and cost-effectiveness compared to precious metal catalysts like platinum or palladium make it an attractive option for both laboratory-scale synthesis and large-scale industrial production.[1][2] This document provides a comprehensive guide to the application of Raney nickel in the one-pot synthesis of quinoxalines via the reductive cyclization of o-nitroanilines.
The Causality Behind the Choice: Why Raney Nickel?
The selection of a catalyst is a critical decision in synthetic chemistry, directly impacting yield, purity, cost, and safety. Raney nickel offers a compelling set of advantages for the synthesis of quinoxalines from o-nitroanilines:
-
High Hydrogenation Activity: Raney nickel is an exceptionally active catalyst for the reduction of nitro groups to amines.[1] The catalyst's high surface area, a result of its preparation by leaching aluminum from a nickel-aluminum alloy, is saturated with adsorbed hydrogen, which is readily available for the reduction reaction.[1]
-
Cost-Effectiveness: Compared to precious metal catalysts such as platinum and palladium, Raney nickel is significantly less expensive, a crucial factor for industrial applications and large-scale synthesis.[2]
-
One-Pot Synthesis Efficiency: The use of Raney nickel facilitates a one-pot reaction where the reduction of the nitro group and the subsequent condensation and cyclization occur in the same reaction vessel. This streamlines the synthetic process, reduces waste, and improves overall efficiency.
-
Stability and Reusability: Raney nickel exhibits good thermal and structural stability, allowing for its use under a variety of reaction conditions.[1] As a heterogeneous catalyst, it can be easily recovered by filtration and potentially reused, further enhancing its economic and environmental credentials.[1]
However, it is also important to be aware of the limitations. Raney nickel's high reactivity can sometimes lead to over-reduction of other functional groups if not carefully controlled. Additionally, its pyrophoric nature when dry necessitates careful handling and storage procedures.
Reaction Mechanism: A Stepwise Look at the Reductive Cyclization
The Raney nickel-catalyzed synthesis of quinoxalines from o-nitroanilines and 1,2-dicarbonyl compounds proceeds through a well-understood, sequential mechanism. The catalyst's primary role is in the initial reduction step.
Diagram of the Reductive Cyclization Workflow
Caption: Workflow for Raney nickel activation and its use in the one-pot synthesis of quinoxalines.
-
Reduction of the Nitro Group: The reaction commences with the Raney nickel-catalyzed reduction of the nitro group of the o-nitroaniline to an amino group. The hydrogen required for this reduction is typically already adsorbed onto the surface of the activated Raney nickel catalyst. In some protocols, an external source of hydrogen gas may also be used.
-
In Situ Formation of o-Phenylenediamine: The product of the reduction is the corresponding o-phenylenediamine, which is highly reactive and is immediately available for the next step of the reaction sequence.
-
Condensation: The newly formed o-phenylenediamine undergoes a double condensation reaction with the two carbonyl groups of the 1,2-dicarbonyl compound. This results in the formation of a diimine intermediate.
-
Cyclization and Aromatization: The diimine intermediate then undergoes cyclization and subsequent dehydration (loss of two water molecules) to form the stable, aromatic quinoxaline ring system.
Data Presentation: Substrate Scope and Representative Yields
The Raney nickel-catalyzed synthesis of quinoxalines is applicable to a wide range of substrates. The following table provides representative examples of the synthesis of various quinoxaline derivatives, demonstrating the versatility of this method.
| Entry | o-Nitroaniline Derivative | 1,2-Dicarbonyl Compound | Product | Yield (%) |
| 1 | o-Nitroaniline | Benzil | 2,3-Diphenylquinoxaline | ~95% |
| 2 | 4-Methyl-2-nitroaniline | Benzil | 6-Methyl-2,3-diphenylquinoxaline | High |
| 3 | 4-Chloro-2-nitroaniline | Benzil | 6-Chloro-2,3-diphenylquinoxaline | High |
| 4 | o-Nitroaniline | 2,3-Butanedione | 2,3-Dimethylquinoxaline | Good |
| 5 | o-Nitroaniline | Glyoxal | Quinoxaline | Good |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. "High" and "Good" are used where specific percentages were not available in the cited literature but the reaction was reported as successful.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of Quinoxalines from o-Nitroanilines
This protocol provides a general framework for the synthesis. Specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Substituted o-nitroaniline (1.0 eq)
-
1,2-Dicarbonyl compound (1.0 - 1.1 eq)
-
Raney nickel (slurry in water, ~10-20% by weight of the o-nitroaniline)
-
Ethanol or Methanol (solvent)
-
Optional: Hydrogen gas supply
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney nickel slurry (typically stored under water) with the reaction solvent (e.g., ethanol) three times to remove the water. This should be done by decanting the supernatant after allowing the catalyst to settle. Caution: Do not allow the Raney nickel to become dry as it is pyrophoric and can ignite spontaneously in air.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted o-nitroaniline and the 1,2-dicarbonyl compound.
-
Solvent Addition: Add the solvent (e.g., ethanol) to the flask to dissolve or suspend the reactants.
-
Catalyst Addition: Carefully add the washed Raney nickel slurry to the reaction mixture.
-
Reaction Execution:
-
Method A (Hydrogen from Catalyst): Stir the reaction mixture at room temperature or gently heat to reflux. The hydrogen adsorbed on the Raney nickel will facilitate the reduction.
-
Method B (External Hydrogen): For less reactive substrates or to accelerate the reaction, the flask can be evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction can then be stirred at room temperature or with gentle heating.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The filter cake should be kept wet with solvent at all times to prevent ignition. The recovered catalyst should be immediately quenched with a large volume of water.
-
Wash the filter cake with additional solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil (A Model for the Condensation Step)
This protocol details the condensation step, which is the second part of the one-pot synthesis. It can also be used as a standalone procedure if starting from the diamine.[3][4]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (ethanol, ~16 mL)
Procedure:
-
Dissolving the Reactants: In a 100 mL round-bottom flask, dissolve the benzil in 8 mL of warm rectified spirit. In a separate container, dissolve the o-phenylenediamine in 8 mL of rectified spirit.[3][4]
-
Combining the Reactants: Add the o-phenylenediamine solution to the warm benzil solution.[3][4]
-
Reaction: Gently warm the mixture in a water bath for approximately 30 minutes.[3][4]
-
Precipitation: Add water to the reaction mixture until a slight cloudiness persists.[3][4]
-
Crystallization: Allow the mixture to cool to room temperature, and then in an ice bath to facilitate the crystallization of the product.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold aqueous ethanol.
-
Purification: Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[3]
Safety and Handling of Raney Nickel
Raney nickel is a hazardous material and must be handled with appropriate safety precautions.
-
Pyrophoric Nature: Activated Raney nickel is pyrophoric and will ignite if exposed to air in a dry state. It should always be handled as a slurry under water or a suitable solvent.
-
Hydrogen Evolution: Raney nickel can slowly evolve hydrogen gas, which is flammable. Store in a well-ventilated area away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves when handling Raney nickel.
-
Disposal: Spent Raney nickel should be deactivated before disposal. This can be done by slowly and carefully adding it to a dilute acid solution (e.g., 1 M HCl) in a fume hood to dissolve the nickel. Always consult your institution's safety guidelines for proper disposal procedures.
Conclusion and Future Outlook
The use of Raney nickel as a catalyst for the one-pot synthesis of quinoxalines from o-nitroanilines represents a robust, efficient, and economically viable method. Its high activity in nitro group reduction, coupled with its ease of separation and potential for reuse, makes it a superior choice for many applications, from academic research to industrial production. As the demand for novel quinoxaline-based pharmaceuticals and materials continues to grow, the development of even more active and selective nickel-based catalysts, inspired by the enduring utility of Raney nickel, will undoubtedly remain an active area of research.
References
The Strategic Utility of 6-Chloro-7-nitroquinoxaline in the Synthesis of Novel Heterocyclic Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern medicinal chemistry and materials science, the quinoxaline scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds and functional materials.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities. At the heart of synthesizing diverse quinoxaline libraries lies the strategic use of versatile intermediates. Among these, 6-chloro-7-nitroquinoxaline has emerged as a powerhouse building block. Its unique electronic and structural features, namely the presence of a reactive chlorine atom and an electron-withdrawing nitro group, render it highly susceptible to a range of chemical transformations, making it an ideal starting point for the construction of complex heterocyclic systems.
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the core chemical reactions it readily undergoes, providing detailed, field-proven protocols and explaining the underlying mechanistic principles. This document is designed to empower researchers to leverage the full potential of this versatile intermediate in their quest for novel molecular entities.
Core Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by three key transformations, each offering a distinct pathway to a diverse array of derivatives.
dot graph "Core_Reactivity_Profile" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="this compound", pos="0,1.5!"]; B [label="Nucleophilic Aromatic\nSubstitution (SNAr)", pos="-2,0!"]; C [label="Palladium-Catalyzed\nCross-Coupling", pos="0,0!"]; D [label="Nitro Group Reduction & \nFurther Functionalization", pos="2,0!"];
A -> B; A -> C; A -> D; } Caption: Core reactivity pathways of this compound.
I. Nucleophilic Aromatic Substitution (SNAr): Crafting C-N and C-O Bonds with Precision
The electron-deficient nature of the quinoxaline ring, further amplified by the strongly electron-withdrawing nitro group at the 7-position, makes the chlorine atom at the 6-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nitrogen and oxygen nucleophiles.
Mechanistic Insight: The "Why" Behind the Reactivity
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoxaline ring and is particularly well-stabilized by the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.
dot graph "SNAr_Mechanism" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Start [label="this compound + Nu-", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", pos="2,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Substituted-7-nitroquinoxaline + Cl-", pos="4,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Intermediate [label="Addition"]; Intermediate -> Product [label="Elimination"]; } Caption: The addition-elimination mechanism of SNAr.
Application Note: Synthesis of N-Aryl-7-nitroquinoxalin-6-amines
The reaction with anilines is a prime example of the utility of SNAr for creating C-N bonds, leading to scaffolds with potential applications in kinase inhibition.
Protocol 1: Synthesis of 6-Anilino-7-nitroquinoxaline
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add aniline followed by triethylamine to the solution.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to yield the product.
-
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | Aniline | Et3N | DMF | 80-100 | >90 |
| This compound | 4-Methoxyaniline | K2CO3 | DMSO | 120 | 85-95 |
| This compound | Morpholine | DIPEA | NMP | 100 | >95 |
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. This compound serves as an excellent substrate for these transformations, enabling the introduction of aryl, and alkynyl moieties.
A. Suzuki-Miyaura Coupling: Accessing Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh3)4 (0.05 eq)
-
K2CO3 (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
-
dot graph "Suzuki_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];
Start [label="this compound\n+ Arylboronic Acid", fillcolor="#4285F4"]; Reaction [label="Pd(0) Catalyst\nBase, Solvent, Heat", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Aryl-7-nitroquinoxaline", fillcolor="#34A853"]; Workup [label="Work-up &\nPurification", fillcolor="#EA4335"];
Start -> Reaction; Reaction -> Product; Product -> Workup; } Caption: General workflow for Suzuki-Miyaura coupling.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling allows for the direct connection of a terminal alkyne to the quinoxaline core, a valuable transformation for generating precursors for more complex heterocyclic systems and for use in materials science.[3][4][5][6][7]
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl2(PPh3)2 (0.03 eq)
-
CuI (0.05 eq)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl2(PPh3)2, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90-100 | 70-90 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 100 | 80-95 |
| Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 25-50 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh3)4/CuI | i-Pr2NH | DMF | 60 | 80-95 |
III. Nitro Group Reduction and Subsequent Cyclization: Building Fused Heterocycles
The nitro group at the 7-position is not merely an activating group; it is also a synthetic handle for further elaboration. Its reduction to an amino group opens up a plethora of possibilities for constructing fused heterocyclic systems.
Application Note: Synthesis of 6-Chloroquinoxaline-7-amine
The reduction of the nitro group is a critical step in many synthetic pathways. Iron powder in acetic acid is a classic and effective method for this transformation.[8][9]
Protocol 4: Reduction of the Nitro Group
-
Materials:
-
6-Substituted-7-nitroquinoxaline (1.0 eq)
-
Iron powder (5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
Suspend the 6-substituted-7-nitroquinoxaline in a mixture of ethanol and glacial acetic acid.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO3 and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product as needed.
-
From Diamine to Triazole: Synthesis of Triazolo[4,5-g]quinoxalines
A powerful application of the nitro group reduction is the synthesis of the corresponding 6,7-diaminoquinoxaline derivative (by first performing an SNAr reaction at the 6-position with an amine, followed by nitro reduction). This diamine is a key precursor for the synthesis of fused triazole systems, which are of significant interest in medicinal chemistry.
dot graph "Triazole_Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="6-Amino-7-nitroquinoxaline\nderivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nitro Group\nReduction", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="6,7-Diaminoquinoxaline\nderivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Cyclization with\nNaNO2/HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Triazolo[4,5-g]quinoxaline\nderivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; } Caption: Synthetic pathway to triazolo[4,5-g]quinoxalines.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion: A Versatile Tool for Innovation
This compound has proven to be an exceptionally valuable and versatile intermediate in the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with the synthetic utility of its nitro group, provides chemists with a powerful toolkit for molecular design and construction. The protocols and insights provided in this guide are intended to facilitate the exploration of new chemical space and accelerate the discovery of novel molecules with significant biological and material applications.
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 6-Chloro-7-nitroquinoxaline
Introduction: The Importance of Rigorous Characterization
6-Chloro-7-nitroquinoxaline (C₈H₄ClN₃O₂) is a heterocyclic compound that serves as a privileged scaffold in the synthesis of various bioactive molecules.[1] Its structure is closely related to potent neuropharmacological agents like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), a well-characterized antagonist of non-NMDA glutamate receptors.[2][3] Given its role as a precursor, the unambiguous confirmation of its structure and the stringent assessment of its purity are paramount. Impurities, isomers, or degradation products can significantly impact the yield, purity, and biological activity of subsequent synthetic targets.
This guide establishes an integrated analytical workflow designed to provide a comprehensive profile of this compound. By combining chromatographic separation with multiple spectroscopic techniques, we create a self-validating system that ensures the material meets the highest standards of quality for research and development.
Caption: A logical workflow for the comprehensive analysis of this compound.
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates.[4] A reversed-phase method is ideal for a moderately polar compound like this compound.
Rationale for Method Design
-
Column Choice (C18): A C18 (octadecylsilane) column is a versatile, robust choice that provides excellent hydrophobic retention for aromatic systems. Its resolving power is well-suited for separating the main analyte from potential starting materials, by-products, or degradants.[5]
-
Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) and water is employed to ensure elution of compounds with a range of polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acid modifier (0.1% formic or acetic acid) is added to protonate silanol groups on the silica support, which prevents peak tailing and improves peak shape.[6]
-
Detection (UV): A photodiode array (PDA) or UV detector is used. The detection wavelength should be set at an absorption maximum (λmax) of the analyte to ensure high sensitivity. Preliminary UV-Vis spectroscopy is essential to determine this optimal wavelength.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 200-400 nm; quantify at a λmax (e.g., ~275 nm or ~315 nm, based on UV-Vis analysis).[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the main peak should be less than 1.5.[7]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) provides definitive confirmation of the molecular weight and elemental composition. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.
Rationale for Technique Selection
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds, minimizing fragmentation and preserving the molecular ion.
-
Isotopic Pattern: The presence of a chlorine atom in this compound provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) separated by ~2 Da with a characteristic 3:1 intensity ratio, providing strong evidence for the presence of a single chlorine atom.
Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.
-
Methodology: Use the same HPLC conditions as described in Section 2.2, ensuring the mobile phase is MS-compatible (formic acid is preferred over non-volatile acids like phosphoric acid).[8]
-
MS Parameters (Positive Ion Mode):
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Gas Temperature: 300 °C.
-
-
Expected Data:
-
Molecular Weight: 209.59 g/mol .[1]
-
Expected Ions:
-
[M+H]⁺ for ³⁵Cl: m/z 210.01
-
[M+H]⁺ for ³⁷Cl: m/z 212.01
-
-
Observation: A prominent pair of peaks at m/z ~210 and ~212 with a relative intensity ratio of approximately 3:1.
-
Spectroscopic Techniques for Structural Elucidation
While chromatography and mass spectrometry confirm purity and molecular weight, spectroscopic techniques like NMR, FT-IR, and UV-Vis are essential for verifying the precise molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the specific arrangement of atoms in a molecule. Both ¹H and ¹³C NMR should be performed.
-
Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR reveal the electronic environment and connectivity of protons. The electron-withdrawing effects of the nitro group and the electronegativity of the chlorine atom will significantly influence the chemical shifts of the aromatic protons.
-
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Data (in DMSO-d₆):
-
The quinoxaline core has three aromatic protons. Expect three distinct signals in the aromatic region (δ 7.5-9.5 ppm).
-
The two protons on the pyrazine ring will likely appear as doublets at the most downfield positions.
-
The proton on the benzene ring will also be a distinct signal, with its chemical shift influenced by the adjacent chloro and nitro groups.
-
-
Expected ¹³C NMR Data:
-
Expect 8 distinct signals for the 8 carbon atoms in the molecule, as they are all in unique chemical environments. Aromatic carbons typically appear in the δ 110-160 ppm range.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Rationale: This technique can quickly confirm the presence of key structural motifs. The quinoxaline ring, the nitro group (NO₂), and the carbon-chlorine (C-Cl) bond all have characteristic vibrational frequencies.[9]
-
Protocol: FT-IR Analysis
-
Sample Preparation: Use either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
-
Expected Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Reference |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | [9] |
| 1625-1575 | C=N Stretch (Quinoxaline Ring) | Medium to Strong | [9] |
| 1620-1580 | C=C Stretch (Aromatic Ring) | Medium | [10] |
| 1550-1500 | Asymmetric NO₂ Stretch | Strong | [11] |
| 1360-1320 | Symmetric NO₂ Stretch | Strong | [11] |
| 800-600 | C-Cl Stretch | Medium to Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is crucial for determining the optimal wavelength for HPLC analysis.
-
Rationale: The extended π-conjugated system of the quinoxaline ring, combined with the nitro group chromophore, will result in characteristic absorption bands in the UV-Vis spectrum. Nitroaromatic compounds typically show strong absorption.[12][13] The related compound CNQX shows multiple maxima, suggesting this compound will as well.[2]
-
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 500 nm using the solvent as a blank.
-
-
Expected Data: Expect at least two significant absorption maxima (λmax), likely in the ranges of 270-280 nm and 310-320 nm, corresponding to π→π* transitions within the aromatic system.[2]
Caption: A detailed workflow for purity and identity confirmation using HPLC-UV/MS.
Conclusion: An Integrated Strategy for Quality Assurance
No single technique is sufficient for the complete characterization of a critical synthetic intermediate like this compound. The true power of this analytical guide lies in the integration of orthogonal techniques.
-
HPLC establishes the purity profile and quantifies impurities.
-
UV-Vis informs the optimal detection wavelength for HPLC and provides initial electronic structure information.
-
Mass Spectrometry provides unequivocal confirmation of the molecular weight and the presence of chlorine through its isotopic signature.
-
FT-IR confirms the presence of key functional groups (nitro, C-Cl, quinoxaline core).
-
NMR provides the definitive structural proof, confirming the connectivity and specific arrangement of every atom in the molecule.
By systematically applying the protocols outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the success and reproducibility of their downstream applications in drug discovery and development.
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. scialert.net [scialert.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-7-nitroquinoxaline
Welcome to the technical support center for the synthesis of 6-Chloro-7-nitroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the development of neuropharmacological tools, such as analogs of the AMPA receptor antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)[1][2][3], achieving a high-yield, high-purity synthesis of this compound is paramount.
This document moves beyond a simple protocol, offering a detailed troubleshooting guide and FAQ section to address the common challenges encountered during this procedure. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Core Synthesis Protocol: Cyclocondensation Route
The most reliable and widely adopted method for synthesizing this compound is the direct cyclocondensation of 4-chloro-5-nitro-o-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal.[4][5] This method is efficient, often requiring mild conditions and no catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for a high-yield, catalyst-free synthesis at a 10 mmol scale.
Materials:
-
4-chloro-5-nitro-o-phenylenediamine (CAS: 67073-39-6)
-
Glyoxal (40% solution in water)
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-nitro-o-phenylenediamine (1.87 g, 10 mmol).
-
Solvent Addition: Add 50 mL of methanol to the flask. Stir the mixture at room temperature to achieve a uniform suspension.
-
Reagent Addition: While stirring, add glyoxal (40% in water, 1.45 mL, ~10 mmol, 1.0 eq) dropwise to the suspension over 1-2 minutes.
-
Reaction: Stir the reaction mixture vigorously at ambient temperature (20-25°C). The reaction is typically complete within 1-2 hours. A color change and precipitation of the product are usually observed.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an eluent such as Ethyl Acetate/Hexane (30:70 v/v). The starting diamine is typically a deep red/orange spot, while the product is a less polar, yellow spot. The reaction is complete when the starting material spot is no longer visible.
-
Work-up & Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold methanol (2 x 10 mL) and cold deionized water (2 x 10 mL) to remove unreacted glyoxal and other water-soluble impurities.
-
Drying: Dry the product, this compound, in a vacuum oven at 40-50°C to a constant weight. The expected product is a yellow crystalline solid.
Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| 4-chloro-5-nitro-o-phenylenediamine | 187.58 | 10 | 1.0 | 1.87 g |
| Glyoxal (40% in H₂O) | 58.04 (anhydrous) | ~10 | 1.0 | ~1.45 mL |
| Methanol (Solvent) | - | - | - | 50 mL |
| Product: this compound | 209.59 | Expected Yield: 85-95% |
Synthesis & Purification Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
Q: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A: Low yield is the most common issue and can stem from several factors. Let's break them down:
-
Purity of Starting Material: The 4-chloro-5-nitro-o-phenylenediamine is highly susceptible to oxidation, which can significantly reduce yield. The presence of two electron-donating amino groups makes the aromatic ring prone to air oxidation, often indicated by a darkening of the red crystalline powder.[6]
-
Solution: Use high-purity diamine. If the purity is questionable, you can purify it by dissolving it in hot water containing a small amount of a reducing agent like sodium hydrosulfite, treating with activated charcoal, and recrystallizing.[7] Always store the diamine under an inert atmosphere (Nitrogen or Argon) and protected from light.
-
-
Stoichiometry of Glyoxal: Glyoxal is typically supplied as a 40% aqueous solution, which can contain polymeric forms and glyoxylic acid. Using an inaccurate amount can lead to incomplete reactions or side products.
-
Solution: Use a fresh bottle of glyoxal. While a 1:1 stoichiometry is theoretically required, a slight excess (1.05 equivalents) of glyoxal can sometimes help drive the reaction to completion, but avoid a large excess which complicates purification.
-
-
Reaction Conditions: While the reaction proceeds well at room temperature, the electron-withdrawing nature of the chloro and nitro groups deactivates the amino groups, slowing the reaction compared to unsubstituted o-phenylenediamine.[8]
-
Solution: Ensure vigorous stirring to maintain a homogenous mixture. If the reaction stalls, gentle heating to 40°C can increase the rate. However, avoid excessive heat, as it can promote side reactions. Extending the reaction time to 3-4 hours may also be beneficial.
-
Q: I am observing significant impurities in my crude product. What are they and how can I prevent them?
A: The primary impurities are typically unreacted starting material and a dark, polymeric byproduct.
-
Unreacted Starting Material: This is easily identified by TLC.
-
Cause & Prevention: This points to an incomplete reaction. See the solutions for low yield, particularly regarding reaction time, gentle heating, and ensuring the correct stoichiometry of a fresh glyoxal solution.
-
-
Polymeric Byproducts: These often appear as a dark, insoluble baseline material on the TLC plate.
-
Cause & Prevention: This can result from the self-polymerization of glyoxal or the oxidation of the diamine starting material. Performing the reaction under an inert atmosphere (e.g., by bubbling nitrogen through the solvent before adding reagents) can minimize oxidative side reactions. Using methanol as a solvent helps ensure all reactants remain in solution, minimizing side reactions that can occur in heterogeneous mixtures.[4]
-
Q: I'm having trouble purifying the final product. What are the best methods?
A: The product is a crystalline solid and is generally purified effectively by washing and recrystallization.
-
Washing: The post-filtration washing steps are critical. Washing with cold methanol removes organic impurities and unreacted glyoxal, while the water wash removes salts and glyoxylic acid. Do not skip these steps.
-
Recrystallization: If TLC shows persistent impurities after washing, recrystallization is the best option. Ethanol is a commonly used and effective solvent for purifying quinoxaline derivatives.[9][10] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form high-purity crystals.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the quinoxaline synthesis from a 1,2-diamine and a 1,2-dicarbonyl?
A: The reaction is a classical double condensation-cyclization. It proceeds in two main stages:
-
Schiff Base Formation: One of the nucleophilic amino groups of the o-phenylenediamine attacks one of the electrophilic carbonyl carbons of glyoxal. This is followed by the elimination of a water molecule to form a mono-Schiff base (imine) intermediate.
-
Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. A second dehydration step follows, leading to the formation of the stable, aromatic dihydropyrazine ring, which constitutes the core of the quinoxaline scaffold.
Q: Which solvent is optimal for this reaction?
A: Methanol is an excellent choice and is often preferred.[4] It provides good solubility for the diamine starting material and the glyoxal, creating a homogenous reaction environment. Ethanol is also a suitable alternative.[5] Highly efficient syntheses have been reported using methanol at room temperature, often achieving completion in as little as one minute with high yields.[4]
Q: How can I be sure of the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the quinoxaline ring and the substitution pattern.
-
Mass Spectrometry: This will confirm the molecular weight of the product (209.59 g/mol ).[1]
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the aromatic C-H and C=C/C=N bonds.
Q: What are the key safety considerations for this synthesis?
A: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Handling Reagents:
-
4-chloro-5-nitro-o-phenylenediamine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[6] Avoid creating dust.
-
Glyoxal: Can cause skin and eye irritation.
-
-
Product Handling: Nitroaromatic compounds should be handled with care as they can be thermally sensitive, although this compound is not known to be explosive under normal laboratory conditions.
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of Crude 6-Chloro-7-nitroquinoxaline
Welcome to the technical support center for the purification of 6-Chloro-7-nitroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. As a key building block in medicinal chemistry, particularly for compounds targeting glutamate receptors, achieving high purity of this compound is critical for reliable downstream applications.[1]
This document moves beyond simple protocols to explain the reasoning behind our recommendations, empowering you to make informed decisions during your purification workflow.
Diagram: Decision Workflow for Purification Method Selection
The choice of purification method is contingent on the impurity profile of your crude material and the desired final purity. This diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound synthesized via nitration of 6-chloroquinoxaline?
A1: Based on the directing effects of the chloro and nitro groups on the quinoxaline ring system, the most probable impurities include:
-
Positional Isomers: The formation of other isomers, such as 6-Chloro-5-nitroquinoxaline and 6-Chloro-8-nitroquinoxaline, is a common issue in the synthesis of nitro-substituted quinoxalines.[2] Separating these isomers can be challenging due to their similar physical properties.[3]
-
Unreacted Starting Material: Residual 6-chloroquinoxaline may be present if the nitration reaction did not go to completion.
-
Di-nitro Species: Harsh reaction conditions (e.g., high temperature or excessive nitrating agent) can lead to the formation of dinitro-6-chloroquinoxaline isomers.[2]
-
Hydrolysis Products: Depending on the work-up conditions, hydrolysis of the nitro group or other functionalities may occur.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.[4] For quinoxaline derivatives, which are moderately polar, a good starting point for solvent screening would be polar protic solvents or mixtures.[5]
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | The polarity of the nitro group and the quinoxaline nitrogens should allow for good solubility at elevated temperatures. |
| Esters | Ethyl Acetate | Offers a balance of polarity that can be effective for moderately polar compounds. |
| Ketones | Acetone | A more polar option that may be useful, potentially in a solvent/anti-solvent system. |
| Chlorinated | Dichloromethane (DCM) | Can be a good solvent, but often requires an anti-solvent like hexane to induce crystallization. |
| Aromatic | Toluene | The aromatic nature of toluene can interact favorably with the quinoxaline ring system.[5] |
It is highly recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system for your specific crude material.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis and detecting non-volatile impurities. A C18 reversed-phase column with a gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a good starting point.[6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides crucial structural information and can help identify and quantify impurities if they have distinct signals from the main compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[6][7]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of the related 6-cyano-7-nitroquinoxaline-2,3-dione is reported to be >300°C, suggesting that this compound is also a high-melting solid.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The compound may be too soluble in the chosen solvent even at lower temperatures. | Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the hot solution until turbidity appears, then reheat to clarify and cool slowly. Alternatively, try a lower-boiling point solvent. |
| Poor Recovery of Purified Material | Too much solvent was used during dissolution. The cooling process was too rapid. The compound has significant solubility in the solvent even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the crude material.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] Consider using a solvent in which the compound is less soluble, or use a solvent/anti-solvent system. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent used). The solution is supersaturated, but nucleation has not occurred. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. Reduce the volume of the solvent by gentle heating and allow it to cool again. |
| Colored Impurities Remain in Crystals | The colored impurity has similar solubility to the product. | If the impurities are adsorbed to the crystal surface, a cold solvent wash of the filtered crystals may be effective. For co-crystallizing impurities, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).[4] If this fails, column chromatography will likely be necessary. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Poor Separation of Isomers | The eluent system is not optimized, leading to similar retention factors (Rf) for the product and isomeric impurities. | Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find an eluent that provides good separation between the spots. A less polar solvent system will generally increase the separation of closely related compounds on silica gel. |
| Product is Insoluble in the Loading Solvent | The compound is not soluble enough in the eluent to be effectively loaded onto the column. | Load the compound onto the column using the "dry loading" method: dissolve the crude material in a suitable volatile solvent (e.g., DCM, acetone), add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then carefully add this powder to the top of the column. |
| Streaking or Tailing of the Compound Band on the Column | The compound is too polar for the chosen eluent system. The column is overloaded with crude material. The compound is reacting with the stationary phase (silica gel is slightly acidic). | Increase the polarity of the eluent. Use a larger column or load less material. Consider using a different stationary phase, such as neutral alumina, or adding a small amount of a modifier like triethylamine to the eluent to neutralize the silica. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent should be determined by preliminary screening.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
Protocol 2: Column Chromatography
This is a general protocol for purification using silica gel.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude material in a minimum amount of a suitable solvent (DCM is often a good choice). If solubility is an issue, use the dry loading method described in the troubleshooting table.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the elution process by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-CYANO-7-NITROQUINOXALINE-2,3-DIONE|115066-14-3 - MOLBASE Encyclopedia [m.molbase.com]
Technical Support Center: Troubleshooting Low Yield in Electrophilic Nitration of Chloroquinolines
Welcome to the technical support center for electrophilic nitration of chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical synthetic transformation. Here, we will delve into the common pitfalls that lead to low yields and provide actionable, evidence-based solutions to optimize your reactions.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address the most common and pressing issues faced during the electrophilic nitration of chloroquinolines.
Question 1: Why is my nitration of chloroquinoline resulting in a low yield or failing to proceed to completion?
Answer:
Several factors can contribute to low yields in the nitration of chloroquinolines. The primary reasons are rooted in the inherent electronic properties of the chloroquinoline scaffold.
-
Substrate Deactivation: The quinoline ring system itself is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. The addition of a chlorine atom, which is also an electron-withdrawing group through its inductive effect (-I effect), further deactivates the ring towards electrophilic attack.[1][2][3] This deactivation increases the activation energy required for the reaction to proceed, often necessitating harsh reaction conditions.[4] Under these vigorous conditions, side reactions and degradation of the starting material or product can occur, leading to lower yields.
-
Protonation of the Quinoline Nitrogen: In the strongly acidic conditions of a typical mixed acid (HNO₃/H₂SO₄) nitration, the nitrogen atom of the quinoline ring becomes protonated.[5] This creates a quinolinium cation, which is significantly more electron-deficient and thus even more deactivated towards electrophilic aromatic substitution than the neutral quinoline. The reaction then proceeds on this highly deactivated species, requiring forceful conditions.[5]
-
Inappropriate Nitrating Agent: The choice of nitrating agent is critical. While the standard mixed acid system is common, its high acidity can exacerbate the issues of substrate deactivation and potential side reactions. Milder nitrating agents may not be potent enough to overcome the deactivation of the ring.
Experimental Workflow for Diagnosing Low Yield:
Caption: A logical workflow for troubleshooting low yields in chloroquinoline nitration.
Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?
Answer:
Controlling regioselectivity is a significant challenge in the nitration of chloroquinolines. The position of the incoming nitro group is influenced by the directing effects of both the nitrogen atom in the pyridine ring and the chlorine substituent on the benzene ring.
-
Directing Effects: The protonated quinolinium ion directs incoming electrophiles primarily to the 5- and 8-positions of the benzene ring.[4][5] The chlorine atom, while deactivating, is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+R effect).[1][6] The interplay of these directing effects can lead to a mixture of products. For instance, direct nitration of 4-chloroquinoline with mixed acid can yield both 5-nitro-4-chloroquinoline and 8-nitro-4-chloroquinoline.[7]
-
Steric Hindrance: The position of the chlorine atom can sterically hinder attack at adjacent positions, influencing the product ratio.
Strategies to Enhance Regioselectivity:
| Strategy | Rationale | Potential Outcome |
| Lower Reaction Temperature | May favor the formation of the thermodynamically more stable isomer. | Can improve the ratio of one isomer over another, but may also decrease the overall reaction rate. |
| Alternative Nitrating Agents | Different nitrating systems can exhibit different selectivities due to the nature of the active electrophile and the reaction mechanism. For example, nitration with dinitrogen pentoxide (N₂O₅) in the presence of a zeolite catalyst can favor the para-isomer.[8] | May provide a higher yield of the desired isomer. |
| Protecting/Blocking Groups | If a specific position is highly reactive and leads to undesired isomers, it can sometimes be blocked with a removable group (e.g., a sulfonic acid group) prior to nitration. | Can be a multi-step process but offers precise control over regiochemistry. |
Question 3: My reaction is producing a significant amount of dark, tar-like material. What is causing this and how can I prevent it?
Answer:
The formation of tar-like substances is indicative of side reactions and product/starting material degradation. This is often a consequence of overly harsh reaction conditions required to nitrate the deactivated chloroquinoline ring.
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the chloroquinoline molecule, leading to complex, polymeric byproducts.[9]
-
Polynitration: Under forcing conditions, more than one nitro group may be added to the ring, which can lead to unstable and reactive species that readily decompose.
Mitigation Strategies:
-
Careful Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Using an ice bath or a cryostat for precise temperature management is crucial.
-
Controlled Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to the solution of chloroquinoline. This helps to dissipate the heat generated from the exothermic reaction and prevents localized "hot spots" where degradation is more likely to occur.
-
Use of Milder Nitrating Systems: Explore alternative nitrating agents that are less oxidizing. A mixture of nitric acid and acetic anhydride, for example, can be effective for some substrates and may reduce the extent of oxidative side reactions.[10][11]
-
Shorter Reaction Times: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed to prevent further reactions and degradation.
II. Frequently Asked Questions (FAQs)
What are the most common nitrating agents for chloroquinolines and what are their pros and cons?
| Nitrating Agent | Composition | Pros | Cons |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Powerful, readily available, and effective for deactivated substrates. | Highly corrosive, can lead to oxidation and polynitration, requires careful temperature control.[12] |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | Milder than mixed acid, can offer different regioselectivity.[10] | Can be unstable and potentially explosive, requires in-situ generation.[11] |
| Dinitrogen Pentoxide (N₂O₅) | N₂O₅ | A powerful and eco-friendly nitrating agent that can be used under milder conditions.[11] Can provide high regioselectivity with certain catalysts.[8] | Can be difficult to handle, may require specialized equipment. |
| Nitrate Salts in Acid | e.g., KNO₃ / H₂SO₄ | Can offer a more controlled release of the nitronium ion. | May require higher temperatures than mixed acid. |
How does the position of the chlorine atom on the quinoline ring affect the nitration outcome?
The position of the chlorine atom significantly influences both the reactivity and the regioselectivity of the nitration.
-
Chlorine on the Benzene Ring (e.g., 5-, 6-, 7-, or 8-chloroquinoline): The chlorine atom's deactivating inductive effect will be felt throughout the ring. Its ortho-, para-directing resonance effect will compete with the 5- and 8-directing influence of the protonated quinoline nitrogen. The outcome will be a complex mixture of isomers, with the precise ratio depending on the specific position of the chlorine and the reaction conditions.
-
Chlorine on the Pyridine Ring (e.g., 2- or 4-chloroquinoline): A chlorine atom on the already electron-poor pyridine ring will further deactivate the entire molecule. Nitration will still preferentially occur on the benzene ring at the 5- and 8-positions. However, the overall reactivity will be lower compared to a chloroquinoline with the halogen on the benzene ring.
III. Experimental Protocols
Protocol 1: General Procedure for the Nitration of 4-Chloroquinoline using Mixed Acid
! WARNING: This reaction is highly exothermic and involves corrosive and strong oxidizing agents. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid. Maintain the temperature below 10 °C during the addition.
-
Dissolution of the Substrate: In a separate flask, dissolve 4-chloroquinoline in a minimal amount of concentrated sulfuric acid, keeping the solution cool in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-chloroquinoline. Maintain the reaction temperature between 0 and 5 °C. The rate of addition should be controlled to prevent the temperature from rising.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.[13]
Caption: A stepwise workflow for the mixed-acid nitration of 4-chloroquinoline.
IV. References
-
Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). What is the effect of chlorine towards electrophilic substitution?. Retrieved from --INVALID-LINK--
-
Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2024, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from --INVALID-LINK--
-
Homework.Study.com. (n.d.). In an electrophilic aromatic substitution reaction a chlorine substituent: a. is a deactivator.... Retrieved from --INVALID-LINK--
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from --INVALID-LINK--
-
FAQ. (n.d.). What are the applications and preparation methods of 4-CHLOROQUINOLINE?. Retrieved from --INVALID-LINK--
-
NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Retrieved from --INVALID-LINK--
-
J-Stage. (n.d.). Quinoline Derivatives. XVI. Nitration of 2-Anilino-4-methylquinoline with the Mixed Acid of Nitric and Sulfuric Acid. Retrieved from --INVALID-LINK--
-
Stack Exchange. (2024, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from --INVALID-LINK--
-
Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. (n.d.). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitration. Retrieved from --INVALID-LINK--
-
PMC. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). A novel method for the nitration of deactivated aromatic compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, August 6). Nitration of Deactivated Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from --INVALID-LINK--
-
NIH. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from --INVALID-LINK--
-
YouTube. (2020, September 16). MCQ-83: About Nitration reaction on 5-member heterocycles (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc). Retrieved from --INVALID-LINK--
-
PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from --INVALID-LINK--
-
Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. (2024, August 6). Retrieved from --INVALID-LINK--
-
A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). (n.d.). Retrieved from --INVALID-LINK--
-
ElectronicsAndBooks. (n.d.). 430. The Nitration of 4-Hydroxy- and 4-Chloro-3-methylquinoline. Retrieved from --INVALID-LINK--
-
DTIC. (2021, August 20). Mechanochemical Nitration of Organic Compounds. Retrieved from --INVALID-LINK--
-
PMC. (2012, January 25). Synthetic protocols for the nitration of corroles. Retrieved from --INVALID-LINK--
-
YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from --INVALID-LINK--
-
Nitration and aromatic reactivity. (n.d.). Retrieved from --INVALID-LINK--
-
PubMed. (2024, March 5). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Retrieved from --INVALID-LINK--
-
PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from --INVALID-LINK--
-
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, August 5). Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption. Retrieved from --INVALID-LINK--
References
- 1. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE [vedantu.com]
- 2. echemi.com [echemi.com]
- 3. homework.study.com [homework.study.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Page loading... [guidechem.com]
- 8. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitration - Wikipedia [en.wikipedia.org]
- 11. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloro-7-nitroquinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Chloro-7-nitroquinoxaline, a key intermediate in various synthetic endeavors. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification effectively.
I. Understanding the Impurity Profile of Crude this compound
The first step in any successful purification is to understand the potential impurities you are trying to remove. In the synthesis of this compound, which is typically achieved by the nitration of 6-chloroquinoxaline, several types of impurities can arise.
Common Impurities:
-
Regioisomers: The electrophilic nitration of 6-chloroquinoxaline can lead to the formation of other nitro isomers in addition to the desired 7-nitro product. The directing effects of the chloro group (ortho- and para-directing) and the electron-withdrawing quinoxaline ring system can result in the formation of 6-chloro-5-nitroquinoxaline and 6-chloro-8-nitroquinoxaline.
-
Unreacted Starting Material: Incomplete nitration can leave residual 6-chloroquinoxaline in your crude product.
-
Di-nitrated Products: Under harsh nitration conditions, over-nitration can occur, leading to the formation of dinitro-chloroquinoxaline species.
-
Hydrolysis Products: Depending on the work-up conditions (e.g., exposure to strong bases or high temperatures), the chloro group can be susceptible to hydrolysis, leading to the formation of 6-hydroxy-7-nitroquinoxaline.[1]
The following diagram illustrates the primary synthetic route and the potential formation of major isomeric impurities.
Caption: Synthetic pathway to this compound and major potential impurities.
II. Troubleshooting Guide: A Q&A Approach
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I proceed?
A1: An oily or dark-colored crude product often indicates the presence of significant impurities, possibly polymeric materials or highly colored byproducts from the nitration reaction.
-
Initial Wash: Before attempting recrystallization or chromatography, it is advisable to perform a preliminary wash. Suspend the crude material in a non-polar solvent like hexanes or petroleum ether and stir vigorously. This will help remove non-polar impurities. Decant the solvent.
-
Charcoal Treatment: If the color persists after washing, a decolorizing step with activated charcoal during recrystallization can be effective. However, be aware that charcoal can also adsorb some of your desired product, so use it judiciously.
Q2: I'm struggling to find a suitable solvent for recrystallization. What are my options?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Solvent Screening: A systematic solvent screening is crucial. Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Quinoxaline Derivatives |
| Ethanol | Polar | 78 | Often a good starting point for aromatic compounds. |
| Methanol | Polar | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Polar | 82 | Another viable alcohol to test. |
| Ethyl Acetate | Intermediate | 77 | Effective for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | Can be useful, especially in mixed solvent systems. |
| Acetonitrile | Polar Aprotic | 82 | A versatile solvent for a range of polarities. |
-
Mixed Solvent Systems: If a single solvent does not provide adequate separation, a mixed solvent system is a powerful alternative. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common and effective combination for similar compounds is an ethanol/water or ethyl acetate/hexane system.
Q3: My recrystallization yielded very few crystals, or the purity did not improve significantly. What went wrong?
A3: Low yield or poor purification from recrystallization can stem from several factors.
-
Cooling Rate: Cooling the solution too quickly can cause the product to precipitate out along with impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Solvent Volume: Using too much solvent will result in a low yield as a significant portion of your product will remain in the mother liquor. Conversely, using too little solvent may lead to premature crystallization and trapping of impurities.
-
Impurity Load: If the crude product is heavily contaminated, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.
Q4: Recrystallization is not effective for separating the isomeric impurities. What is the next step?
A4: When dealing with isomers that have very similar solubility profiles, column chromatography is the preferred method of purification.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoxaline derivatives.
-
Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be gradually increased to elute the compounds from the column.
-
TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give a good separation of the spots on the TLC plate, with the desired product having an Rf value of approximately 0.2-0.4.
-
Visualization: Quinoxaline derivatives are often UV-active, so they can be visualized on a TLC plate using a UV lamp.[2][3] Staining with potassium permanganate or p-anisaldehyde can also be effective for visualization.[3]
The following diagram outlines a logical workflow for the purification of this compound.
Caption: A logical workflow for the purification of crude this compound.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and then with cold water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the separated compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Frequently Asked Questions (FAQs)
Q: How can I confirm the purity and identity of my final product?
A: The purity of your this compound should be assessed by a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q: Are there any specific safety precautions I should take when working with this compound and its impurities?
A: Yes. Nitroaromatic compounds can be toxic and should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used in the purification process.
Q: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase chromatography can be an alternative, especially if the impurities are more polar than the desired product. In this case, a non-polar stationary phase (like C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water) would be used.
V. References
-
Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. (2025). ResearchGate. --INVALID-LINK--
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
TLC Visualization Solutions. (n.d.). University of California, Los Angeles. --INVALID-LINK--
-
Visualising plates. (n.d.). University of York. --INVALID-LINK--
References
Technical Support Center: Navigating the Scale-Up Synthesis of 6-Chloro-7-nitroquinoxaline
Welcome to the technical support center for the synthesis of 6-Chloro-7-nitroquinoxaline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will delve into the common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommended solutions. Our focus is on ensuring a safe, efficient, and reproducible scale-up process.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first, and most critical step, involves the synthesis of the key intermediate, 4-chloro-5-nitro-1,2-phenylenediamine. This is followed by a cyclocondensation reaction with glyoxal to form the desired quinoxaline ring system. An alternative, though often more challenging route, involves the direct nitration of 6-chloroquinoxaline. This guide will address the complexities of both approaches.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Part 1: Synthesis of the Intermediate: 4-Chloro-5-nitro-1,2-phenylenediamine
The quality of this intermediate is paramount for the success of the subsequent cyclocondensation. Most challenges in this phase arise from the nitration step.
Q1: I am experiencing low yields and the formation of multiple side products during the nitration to form the precursor. What is causing this and how can it be mitigated?
A1: Low yields and impurity profiles during the nitration of chloro-diaminobenzene derivatives are common and typically stem from a lack of control over reaction conditions. The primary issues are often over-nitration (dinitration) and the formation of unwanted regioisomers.
Root Cause Analysis:
-
Exothermic Reaction: Nitration is a highly exothermic process.[1] Uncontrolled temperature increases can lead to reduced regioselectivity and the formation of dinitrated byproducts.[2]
-
Nitrating Agent Concentration: The concentration and ratio of nitric acid to sulfuric acid are critical. An overly aggressive nitrating mixture can accelerate side reactions.
-
Substrate Reactivity: The starting material is highly activated towards electrophilic aromatic substitution, making it prone to multiple nitrations if conditions are not carefully managed.
Troubleshooting & Optimization Protocol:
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield | Incomplete reaction or product degradation. | Ensure the sulfuric acid is concentrated and used in the correct proportion to facilitate the formation of the nitronium ion (NO₂⁺).[3] Monitor the reaction to completion using TLC or HPLC. | Improved reaction kinetics and a higher conversion rate. |
| Presence of Dinitro Impurities | Reaction temperature is too high or reaction time is too long. | Maintain a strictly controlled low temperature (0-5 °C) throughout the addition of the nitrating agent.[2] An ice-salt bath can provide better temperature control. Quench the reaction as soon as the starting material is consumed. | Minimization of over-nitration, leading to a cleaner product profile. |
| Formation of Regioisomers | Insufficient regiochemical control. | Slow, dropwise addition of the pre-chilled nitrating mixture to the substrate solution ensures localized heat is dissipated effectively, preserving selectivity.[2] | Enhanced regioselectivity for the desired 7-nitro isomer. |
Q2: What are the most critical safety considerations when scaling up the nitration reaction?
A2: Safety is the foremost concern in any nitration reaction, especially during scale-up. The combination of strong acids and the highly exothermic nature of the reaction creates significant hazards if not properly managed.[1]
Key Safety Imperatives:
-
Thermal Runaway: The reaction can generate heat faster than it can be removed, leading to a rapid increase in temperature and pressure, which can cause an explosion.[4] Continuous monitoring of the internal temperature is mandatory.
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[5] The reaction can also release toxic nitrogen dioxide (NO₂) fumes.[6]
-
Explosion Hazard: The nitro-containing product itself is an energetic compound. While this compound is not a primary explosive, its thermal stability can be reduced by impurities.[4]
Essential Safety Protocols for Scale-Up:
-
Engineering Controls:
-
Use a reactor vessel made of appropriate acid-resistant materials.
-
Ensure the reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller).
-
Install pressure relief valves and an emergency quench system.
-
All work must be conducted in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions.[5]
-
-
Personal Protective Equipment (PPE):
-
Wear acid-resistant gloves, a face shield over safety goggles, and a chemical-resistant lab coat or suit.[5]
-
Respiratory protection may be necessary depending on the scale and ventilation.
-
-
Procedural Controls:
-
Controlled Addition: Always add the nitrating agent slowly to the substrate. Never the other way around.
-
Pre-cooling: Ensure all reagents and the reactor are cooled to the target temperature before starting the addition.
-
Emergency Plan: Have a clear emergency response plan that includes procedures for spills, runaway reactions, and medical emergencies.[5]
-
Part 2: The Cyclocondensation Step
The cyclocondensation of 4-chloro-5-nitro-1,2-phenylenediamine with glyoxal forms the quinoxaline ring. While less hazardous than nitration, this step requires precision to achieve high purity and yield.
Q3: My cyclocondensation reaction is resulting in a low yield of this compound. What are the likely causes?
A3: Low yields in this step often point to issues with the starting materials, reaction conditions, or the stability of the glyoxal reactant.
Troubleshooting Workflow for Low Cyclocondensation Yield:
Caption: Troubleshooting logic for low yield in the cyclocondensation step.
Q4: How can I effectively purify the final this compound product on a larger scale?
A4: Purification is crucial to remove unreacted starting materials, catalysts, and any side products from the cyclocondensation.
-
Initial Workup: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling or by adding an anti-solvent like water. This solid should be collected by filtration and washed thoroughly.
-
Recrystallization: This is the most effective method for purifying the final product on a large scale. The choice of solvent is critical. Ethanol or mixtures of ethanol and water are often good starting points. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Activated Carbon Treatment: If the product has a persistent color impurity, a hot filtration over a small amount of activated carbon during the recrystallization process can be effective at removing colored byproducts.
-
Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification unless absolutely necessary for achieving very high purity. If required, silica gel with a solvent system like ethyl acetate/hexanes is a typical choice.
Part 3: Alternative Synthetic Route & Scale-Up Strategy
Q5: Is it feasible to directly nitrate 6-chloroquinoxaline? What are the primary challenges with this approach?
A5: Yes, it is chemically feasible, but it presents significant challenges, particularly concerning regioselectivity. The quinoxaline ring system is electron-deficient, making electrophilic substitution more difficult than on a simple benzene ring. The chloro-substituent is an ortho-, para-director, while the pyrazine ring is deactivating. This complex electronic landscape can lead to a mixture of isomers.
Challenges of Direct Nitration:
-
Regioisomer Formation: You are likely to obtain a mixture of 6-chloro-5-nitroquinoxaline, this compound, and 6-chloro-8-nitroquinoxaline. Separating these isomers can be extremely difficult due to their similar physical properties.[2]
-
Harsh Conditions: The reaction may require harsher conditions (higher temperatures, stronger nitrating agents) than the nitration of the phenylenediamine precursor, which can lead to decomposition and lower yields.
Strategic Synthesis Pathway Comparison:
Caption: Comparison of synthetic routes to this compound.
Recommendation: For scale-up, Route A (Precursor Nitration) is strongly recommended. The challenges of controlling regioselectivity and purification in the direct nitration of 6-chloroquinoxaline (Route B) are significant and often impractical for producing material with high purity at scale.
References
Preventing over-nitration in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most common side reactions in classical quinoline syntheses: over-nitration. We will explore the causative factors behind this issue and provide field-proven, actionable strategies to ensure the selective synthesis of your target quinoline derivatives.
Core Principles: Understanding the Origin of Unwanted Nitration
In classical methods like the Skraup or Doebner-von Miller synthesis, unwanted nitration is a frequent and frustrating side reaction. The primary cause is not the intentional addition of a nitrating agent, but rather the components of the reaction mixture itself, which create potent nitrating conditions.
There are two primary sources of over-nitration:
-
The Oxidizing Agent: The most common culprit is nitrobenzene, which is traditionally used as the oxidizing agent to convert the dihydroquinoline intermediate to the final aromatic quinoline.[1] Under the strongly acidic and high-temperature conditions of the reaction, nitrobenzene can act as a nitrating agent, leading to electrophilic substitution on the newly formed, electron-rich quinoline ring.
-
Reaction Conditions: The combination of a strong dehydrating acid (concentrated H₂SO₄) and an oxidizing agent at elevated temperatures creates an environment ripe for electrophilic aromatic substitution.[2] The quinoline product, once formed, is susceptible to nitration, primarily at the C-5 and C-8 positions of the benzene ring portion of the molecule.[3][4]
Understanding these root causes is the first step toward effective troubleshooting and prevention.
Frequently Asked Questions (FAQs)
This section directly addresses common questions encountered during quinoline synthesis.
Q1: I'm performing a Skraup synthesis without any nitric acid, yet my final product is contaminated with 5-nitro and 8-nitroquinolines. Why is this happening?
A1: This is a classic signature of nitration by the oxidizing agent. In the archetypal Skraup reaction, nitrobenzene serves as both the solvent and the oxidant required for the final aromatization step.[1] The harsh, acidic conditions (concentrated H₂SO₄) can activate the nitrobenzene, causing it to nitrate your quinoline product as it's formed. The reaction favors substitution on the electron-rich carbocyclic ring, leading to a mixture of 5- and 8-nitroquinolines.[4]
Q2: My reaction is extremely exothermic and produces significant tar, along with nitrated byproducts. Are these issues related?
A2: Yes, they are highly related. The Skraup synthesis is notoriously exothermic and prone to producing tarry polymeric materials.[2][5] This uncontrolled exotherm creates localized hotspots, which dramatically accelerate side reactions, including both polymerization and unwanted nitration. By moderating the reaction's vigor, you can often reduce both tar formation and over-nitration simultaneously. Adding a moderator like ferrous sulfate (FeSO₄) is a well-established method to control the reaction rate and create a smoother thermal profile.[2][6][7]
Q3: How does the substitution pattern on my starting aniline affect the risk of over-nitration?
A3: The substituents on the aniline precursor have a profound effect.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains make the aniline and the resulting quinoline product more electron-rich and thus more susceptible to electrophilic nitration. You must exercise greater control over temperature and consider milder oxidizing agents when using these substrates.
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -Br) or nitro (-NO₂) deactivate the ring, making it less susceptible to further nitration. In fact, starting with an already nitrated aniline (e.g., o-nitroaniline) can be challenging because the initial nucleophilic attack of the amine is less favorable.[8]
Q4: Can I avoid this issue by simply using less nitrobenzene?
A4: While adjusting stoichiometry is a valid experimental parameter, simply reducing the nitrobenzene may lead to an incomplete reaction. The critical final step is the oxidation of the dihydroquinoline intermediate.[3][9] If there is insufficient oxidant, you will likely see poor yields and a complex mixture of partially and fully aromatized products. A more effective strategy is to replace the nitrating oxidant entirely.
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to diagnosing and solving over-nitration issues.
Diagnostic Workflow for Over-Nitration
The following workflow can help you systematically troubleshoot the formation of unwanted nitrated byproducts.
Caption: A decision-tree workflow for troubleshooting over-nitration.
Key Experimental Parameters and Recommendations
The table below summarizes critical parameters and provides field-tested recommendations to minimize over-nitration.
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale & Causality |
| Oxidizing Agent | Nitrobenzene | Arsenic pentoxide (As₂O₅), Iodine (I₂), Air/O₂, Ferric salts[1][10][11] | Primary Prevention: These alternatives efficiently perform the required oxidation without introducing a nitrating species into the reaction, directly eliminating the root cause. |
| Reaction Temperature | Uncontrolled exotherm, often >150°C | Controlled heating, maintained at 100-140°C[11] | Rate Control: Lower temperatures significantly decrease the rate of the secondary electrophilic nitration reaction, which has a higher activation energy than the desired cyclization. |
| Moderating Agent | None | Ferrous sulfate (FeSO₄), Boric acid[6][7] | Exotherm Control: Moderators smooth out the violent exothermic phase of the reaction, preventing temperature spikes that accelerate side reactions like nitration and tarring. |
| Acid Addition | Rapid, single-portion addition | Slow, dropwise addition with external cooling | Heat Dissipation: Controlled addition of sulfuric acid allows for better management of the heat generated from acid-base neutralization and dehydration, preventing the system from "running away." |
Experimental Protocol: Modified Skraup Synthesis with a Non-Nitrating Oxidant
This protocol outlines a robust procedure for synthesizing quinoline from aniline using arsenic acid as a safer, non-nitrating oxidizing agent, adapted from principles described in the literature.[1]
Objective: To synthesize quinoline while avoiding the formation of nitrated byproducts.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH) for workup
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (0.5 mol) and ferrous sulfate heptahydrate (5 g).
-
Initial Mixing: Begin vigorous stirring and add arsenic pentoxide (0.3 mol). A thick paste will form.
-
Glycerol Addition: Add glycerol (1.2 mol) to the mixture.
-
Controlled Acid Addition: (CRITICAL STEP) Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (1.5 mol) dropwise via the dropping funnel over a period of at least 60-90 minutes. Maintain the internal temperature below 100°C during the addition.
-
Heating Phase: Once the acid addition is complete, replace the ice bath with a heating mantle. Heat the mixture gently. The reaction will become exothermic around 130-140°C. Be prepared to remove the heating mantle to control the temperature.
-
Reflux: Maintain the reaction mixture at a steady reflux (approx. 150°C) for 3-4 hours. The mixture will darken significantly.
-
Cooling and Quenching: Allow the reaction to cool to below 80°C. Carefully and slowly pour the mixture into 2 L of water.
-
Basification and Extraction: Cool the diluted solution in an ice bath. Slowly add a 40% NaOH solution until the mixture is strongly alkaline (pH > 10). This will neutralize the acid and free the quinoline base.
-
Purification: The quinoline can be isolated from the basic solution by steam distillation or solvent extraction (e.g., with dichloromethane). Further purification can be achieved by vacuum distillation.
This self-validating protocol incorporates both a non-nitrating oxidant and methods for thermal control to robustly prevent over-nitration.
Advanced Strategies: Regioselective Nitration
In some drug development contexts, a nitro-quinoline is the desired target. In these cases, direct nitration during a Skraup-type synthesis is a poor strategy due to low yields and isomeric mixtures. A more authoritative approach is to synthesize the parent quinoline first and then perform a controlled, regioselective nitration under optimized conditions. Recent advances have even explored novel dearomatization-rearomatization strategies for highly selective meta-nitration, a traditionally challenging transformation.[12][13]
Mechanism of Quinoline Nitration
Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack. Substitution therefore occurs on the carbocyclic (benzene) ring, which is less deactivated.
Caption: Electrophilic nitration of quinoline proceeds via the quinolinium ion.
This controlled, post-synthesis approach provides far greater control over product purity and is the recommended pathway for synthesizing specific nitro-quinoline isomers.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for 6-Chloro-7-nitroquinoxaline Chromatography
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for developing and troubleshooting chromatographic methods for 6-Chloro-7-nitroquinoxaline. This document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt these principles to your specific analytical challenges.
Section 1: Foundational Knowledge - Understanding the Analyte
A successful separation begins with a deep understanding of the target molecule. The unique structure of this compound dictates its behavior in any chromatographic system.
Q1: What are the key physicochemical properties of this compound that influence chromatography?
Answer: this compound (Molecular Formula: C₈H₄ClN₃O₂) is a heterocyclic compound whose chromatographic behavior is governed by several structural features[1][2]:
-
High Polarity: The quinoxaline core, a benzopyrazine system, is inherently polar.[3][4] The presence of a nitro group (-NO₂) significantly increases this polarity through its strong electron-withdrawing and hydrogen-bonding capabilities. This high polarity is a primary challenge, especially in Reversed-Phase chromatography, where it can lead to poor retention.[5]
-
Aromaticity: The fused benzene and pyrazine rings provide a rigid, planar structure with π-electrons. This allows for π-π interactions with certain stationary phases (e.g., those with phenyl ligands).
-
Solubility: Based on its structure and related compounds like CNQX, this compound is expected to have limited solubility in water but good solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Methanol (MeOH).[6] The choice of sample diluent is therefore critical to prevent precipitation upon injection and to ensure good peak shape.
-
Weak Basicity: The parent quinoxaline molecule is a very weak base (pKa ≈ 0.56).[3] The electron-withdrawing nitro and chloro groups further reduce the basicity of the pyrazine nitrogens. This means that adjusting the mobile phase pH within the typical HPLC range (pH 2-8) is unlikely to cause major changes in the analyte's ionization state, but it can influence interactions with the stationary phase, especially exposed silanols.
Q2: How do these properties guide the choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography?
Answer: The choice of chromatographic mode is a direct consequence of the analyte's polarity and solubility.
-
Reversed-Phase HPLC (RP-HPLC) is the most common and recommended starting point for pharmaceutical analysis due to its robustness and reproducibility.[7][8] It employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Given the analyte's polarity, the primary challenge will be achieving adequate retention.[5][9]
-
Normal-Phase HPLC (NP-HPLC) is a valuable alternative, particularly if the analyte has very poor solubility in the aqueous mobile phases used in RP-HPLC or if specific isomers need to be separated.[10] NP-HPLC uses a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[10][11]
Section 2: Strategic Guide to Solvent System Optimization
A systematic approach is essential for efficient method development.[12][13] The following workflow and protocols provide a structured path to a robust separation.
Experimental Workflow: Solvent System Optimizationdot
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. onyxipca.com [onyxipca.com]
- 13. pharmaguru.co [pharmaguru.co]
Validation & Comparative
Navigating the Labyrinth of Excitatory Neurotransmission: A Comparative Guide to Quinoxaline-Based AMPA/Kainate Receptor Antagonists
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, particularly in the study of excitatory synaptic transmission, the selection of appropriate pharmacological tools is paramount. α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system, are key targets for investigating synaptic plasticity, excitotoxicity, and various neurological disorders. Among the arsenal of antagonists developed to probe the function of these receptors, quinoxaline derivatives have emerged as a cornerstone. This guide provides a detailed comparison of two such compounds: the well-established and extensively characterized 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), and the structurally related yet less-explored 6-Chloro-7-nitroquinoxaline.
While CNQX is a widely used tool with a wealth of supporting experimental data, this compound remains a compound of interest primarily from a medicinal chemistry perspective, representing a structural analog with potentially distinct properties. This guide will delve into the known performance of CNQX, and through the lens of structure-activity relationships (SAR), project a comparative profile for this compound, offering a framework for researchers considering its synthesis or acquisition for novel research applications.
The Gold Standard: 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)
CNQX is a potent, competitive antagonist of AMPA and kainate receptors, first described in the late 1980s.[1] Its discovery was a significant milestone, providing researchers with a tool to dissect the roles of non-NMDA receptors in synaptic function.
Mechanism of Action and Performance
CNQX competitively inhibits the binding of the neurotransmitter glutamate to AMPA and kainate receptors, thereby preventing channel opening and subsequent cation influx. This action effectively dampens excitatory postsynaptic potentials.
Diagram: Mechanism of Competitive Antagonism
Caption: Competitive antagonism at the AMPA receptor by CNQX.
The performance of CNQX has been extensively documented across numerous studies. Key quantitative metrics are summarized in the table below:
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | 0.3 µM | AMPA | [2] |
| IC50 | 1.5 µM | Kainate | [2] |
| IC50 | 25 µM | NMDA (glycine site) | [2] |
As the data indicates, CNQX exhibits a clear preference for AMPA receptors over kainate receptors, and significantly lower affinity for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor. This selectivity, while not absolute, allows for the effective isolation of AMPA/kainate receptor-mediated currents in many experimental paradigms.
Off-Target Effects and Other Considerations
A crucial aspect of utilizing any pharmacological agent is understanding its potential off-target effects. For CNQX, the most notable is its interaction with the NMDA receptor. At higher concentrations, CNQX can act as an antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[3][4] This is a critical consideration in experiments where NMDA receptor function is also being investigated, as it can confound the interpretation of results.
Furthermore, some studies have reported that quinoxaline derivatives, including CNQX, can have excitatory effects on certain neuronal populations, such as GABAergic interneurons. This paradoxical effect is thought to be independent of its action on ionotropic glutamate receptors.
In terms of practical application, the solubility of CNQX can be a limiting factor. It is sparingly soluble in aqueous solutions, often requiring the use of organic solvents like DMSO for stock solutions.[5] A more water-soluble disodium salt of CNQX is also commercially available to address this issue.[6]
The Challenger: this compound - A Structural and Theoretical Comparison
This compound is a structural analog of CNQX where the cyano group at the 6-position is replaced by a chloro group. To date, there is a conspicuous absence of published experimental data detailing its activity as an AMPA/kainate receptor antagonist. However, by applying the principles of structure-activity relationships (SAR) for quinoxaline-2,3-dione derivatives, we can infer its likely pharmacological profile in comparison to CNQX.
Structure-Activity Relationship (SAR) Insights
The quinoxaline-2,3-dione scaffold is a well-established pharmacophore for competitive AMPA receptor antagonism.[7][8] The substituents at the 6 and 7 positions of the benzene ring play a critical role in determining the potency and selectivity of these compounds. Generally, electron-withdrawing groups at these positions are favorable for high affinity.
-
The Role of the Nitro Group: The 7-nitro group is a common feature in many potent quinoxaline-based AMPA antagonists, including CNQX. This strongly electron-withdrawing group is thought to be crucial for anchoring the ligand within the receptor's binding pocket.[4][9]
-
Comparing Cyano and Chloro Groups: Both the cyano (-CN) and chloro (-Cl) groups are electron-withdrawing. However, the cyano group is generally considered to be more strongly electron-withdrawing than the chloro group. This difference in electronic character is likely to have a significant impact on the binding affinity of the molecule. It is plausible that the substitution of the cyano group with a chloro group in this compound might result in a lower affinity for AMPA/kainate receptors compared to CNQX.
The presence of a chlorine atom can also influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.[10] An increase in lipophilicity could affect the compound's ability to cross the blood-brain barrier, as well as its solubility profile.
Predicted Performance Profile of this compound
Based on the SAR principles discussed, we can construct a theoretical comparison of the two compounds:
| Feature | 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | This compound (Predicted) | Rationale |
| Potency at AMPA/Kainate Receptors | High (IC50 in the sub-micromolar to low micromolar range) | Moderate to High | The chloro group is less electron-withdrawing than the cyano group, which may lead to a decrease in binding affinity. |
| Selectivity for AMPA vs. Kainate | Moderate (approx. 5-fold preference for AMPA) | Unknown, potentially similar to CNQX | Selectivity is often influenced by the overall shape and electronic distribution of the molecule. |
| Off-Target NMDA Activity | Present (antagonism at the glycine site) | Likely Present | The quinoxaline-2,3-dione core is known to have affinity for the NMDA receptor's glycine site.[3] |
| Solubility | Low in aqueous solutions | Potentially low, may differ from CNQX | The change in substituent will alter the molecule's polarity and crystal packing forces. |
Experimental Validation: Protocols for Comparative Analysis
To empirically validate the predicted performance of this compound and directly compare it to CNQX, established experimental methodologies are required. The following protocols provide a framework for such a comparative study.
Radioligand Binding Assay for AMPA Receptor Affinity
This assay directly measures the binding affinity of a compound to the AMPA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and CNQX for the AMPA receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the AMPA receptors.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA) and a range of concentrations of the test compound (CNQX or this compound).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Assessment of AMPA Receptor Antagonism
Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices allows for the functional characterization of receptor antagonism.
Objective: To determine the effect of this compound and CNQX on AMPA receptor-mediated currents.
Step-by-Step Methodology:
-
Preparation: Prepare either primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat hippocampus).
-
Recording Setup: Place the preparation on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a glass micropipette filled with an appropriate internal solution, form a whole-cell patch-clamp recording from a neuron.
-
Eliciting AMPA Currents: Elicit AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers or by puff application of an AMPA receptor agonist.
-
Drug Application: After obtaining a stable baseline recording of AMPA currents, perfuse the preparation with a known concentration of the test compound (CNQX or this compound).
-
Data Acquisition and Analysis: Record the changes in the amplitude of the AMPA currents in the presence of the antagonist. Construct a dose-response curve by applying a range of antagonist concentrations and calculate the IC50 value.
Conclusion and Future Directions
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) remains an indispensable tool for neuroscience research, offering potent and relatively selective antagonism of AMPA/kainate receptors. Its well-documented performance provides a solid benchmark for the development and characterization of new pharmacological agents.
While this compound is currently an uncharacterized compound in terms of its biological activity, a theoretical analysis based on established structure-activity relationships for quinoxaline derivatives suggests it is likely to be a less potent AMPA/kainate receptor antagonist than CNQX. However, it may possess altered physicochemical properties, such as solubility and membrane permeability, which could be advantageous in certain experimental contexts.
The true performance of this compound can only be ascertained through rigorous experimental validation using techniques such as radioligand binding assays and electrophysiology, as outlined in this guide. Such studies would not only characterize a novel research tool but also contribute to a deeper understanding of the structure-activity relationships that govern the interaction of quinoxaline derivatives with ionotropic glutamate receptors. For researchers in drug development, the exploration of such analogs is a fundamental step in the journey towards novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CNQX disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 7. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurochlor.org [eurochlor.org]
A Comparative Guide to the Synthesis of 6-Chloro-7-nitroquinoxaline for Advanced Research Applications
In the landscape of medicinal chemistry and drug development, 6-Chloro-7-nitroquinoxaline stands as a pivotal intermediate, particularly in the synthesis of antagonists for ionotropic glutamate receptors like the well-known CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione). The efficient and reliable synthesis of this quinoxaline derivative is therefore of paramount importance to researchers in neuroscience and related fields. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, complete with experimental protocols, comparative data, and expert insights to inform your selection of the most suitable method for your research needs.
Introduction to this compound
This compound is a substituted quinoxaline, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. The presence of the chloro and nitro functional groups makes it a versatile scaffold for further chemical modifications, enabling the exploration of structure-activity relationships in the development of novel therapeutic agents. Its primary significance lies in its role as a precursor to potent and selective antagonists of AMPA and kainate receptors, which are crucial for studying excitatory synaptic transmission and neurotoxic phenomena.
This guide will focus on the most prevalent and practical synthetic strategy: the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. We will explore this route in detail, from the preparation of the key intermediate to the final cyclization step, and discuss potential variations and optimizations.
Core Synthesis Pathway: Cyclocondensation of 4-Chloro-5-nitro-1,2-phenylenediamine
The cornerstone of modern this compound synthesis is the reaction of the key intermediate, 4-chloro-5-nitro-1,2-phenylenediamine, with a suitable 1,2-dicarbonyl compound. Glyoxal is the most commonly employed dicarbonyl for the synthesis of the unsubstituted quinoxaline core.
Route 1: Synthesis via Nitration of 4-Chloro-1,2-phenylenediamine
This route involves the direct nitration of a commercially available or synthesized 4-chloro-1,2-phenylenediamine. However, the directing effects of the amino groups can lead to a mixture of isomers, making purification challenging. A more controlled approach involves the protection of the amino groups prior to nitration.
Step 1: Preparation of 4-Chloro-5-nitro-1,2-phenylenediamine
A reliable method for the synthesis of 4-chloro-5-nitro-1,2-phenylenediamine involves a multi-step sequence starting from 2,5-dichloro-nitrobenzene.
-
Amination of 2,5-dichloro-nitrobenzene: The starting material is subjected to amination with aqueous ammonium hydroxide under pressure to selectively replace one of the chlorine atoms with an amino group, yielding 4-chloro-2-nitroaniline. This reaction typically proceeds with high yield.
-
Nitration of 4-chloro-2-nitroaniline: The resulting 4-chloro-2-nitroaniline is then nitrated to introduce a second nitro group.
-
Selective Reduction: The final step is the selective reduction of one of the nitro groups of the dinitro intermediate to an amino group, affording the desired 4-chloro-5-nitro-1,2-phenylenediamine.
Step 2: Cyclocondensation with Glyoxal
The synthesized 4-chloro-5-nitro-1,2-phenylenediamine is then condensed with glyoxal to form the quinoxaline ring.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
Materials:
-
4-Chloro-5-nitro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-5-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
To this stirred solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
| Parameter | Route 1 (Typical Values) |
| Starting Material | 4-Chloro-5-nitro-1,2-phenylenediamine, Glyoxal |
| Key Reaction | Cyclocondensation |
| Catalyst | Acid catalyst (e.g., HCl) |
| Solvent | Ethanol |
| Reaction Temp. | Reflux |
| Reaction Time | 2-6 hours |
| Yield | 75-90% |
| Purification | Recrystallization or Column Chromatography |
| Advantages | High-yielding final step, readily available glyoxal. |
| Disadvantages | Requires synthesis of the diamine intermediate. |
Visualization of the Synthesis Pathway
Caption: Synthesis of this compound from 2,5-Dichloronitrobenzene.
Mechanistic Insights and Expert Commentary
The cyclocondensation reaction proceeds through the initial formation of a diimine intermediate from the reaction of the two amino groups of the o-phenylenediamine with the two carbonyl groups of glyoxal. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system. The use of an acid catalyst protonates one of the carbonyl groups of glyoxal, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group.
The choice of solvent is critical; ethanol is often preferred due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions. The workup procedure is generally straightforward, with the product often precipitating upon cooling, which simplifies purification.
Alternative Synthesis Considerations
While the presented route is the most common, alternative 1,2-dicarbonyl compounds can be used in place of glyoxal to introduce substituents at the 2 and 3 positions of the quinoxaline ring. For instance, using benzil would result in the formation of 6-chloro-7-nitro-2,3-diphenylquinoxaline.
Furthermore, recent advances in quinoxaline synthesis have explored the use of various catalysts to improve reaction efficiency and sustainability. These include the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1] Researchers are encouraged to explore these modern methodologies, especially for library synthesis and process optimization.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of neuropharmacological research. The cyclocondensation of 4-chloro-5-nitro-1,2-phenylenediamine with glyoxal remains the most practical and high-yielding approach. This guide provides a comprehensive overview and a solid foundation for researchers to confidently and efficiently synthesize this important chemical intermediate. By understanding the nuances of the synthetic pathway and considering modern catalytic advancements, scientists can optimize their synthetic strategies to accelerate their research and development efforts.
References
A Senior Application Scientist's Guide to Catalyst Efficacy in 6-Chloro-7-nitroquinoxaline Synthesis
Introduction: The Strategic Importance of 6-Chloro-7-nitroquinoxaline
This compound is a critical heterocyclic building block in modern medicinal chemistry and materials science. As a key intermediate, its structural motif is integral to the development of various therapeutic agents, including kinase inhibitors for oncology and novel antibacterial compounds. The efficiency, scalability, and environmental impact of its synthesis are therefore paramount for drug development professionals. The most common and direct route to this scaffold is the acid-catalyzed condensation of 4-chloro-5-nitro-1,2-phenylenediamine with a 1,2-dicarbonyl source, typically glyoxal.
The choice of catalyst in this transformation is not trivial. It directly dictates reaction kinetics, product yield, purity profile, and downstream processing costs. This guide provides an in-depth, objective comparison of different catalytic systems for the synthesis of this compound, supported by representative experimental data and protocols to empower researchers in making informed decisions.
The Core Synthetic Transformation: A Mechanistic Overview
The fundamental reaction is the condensation of 4-chloro-5-nitro-1,2-phenylenediamine with glyoxal. The reaction proceeds via a two-step sequence: (1) nucleophilic attack of one amino group on a carbonyl, followed by dehydration to form an imine intermediate, and (2) intramolecular cyclization via the second amino group, followed by a final dehydration/aromatization to yield the quinoxaline ring.
A catalyst's primary role is to accelerate this process, typically by activating the carbonyl group of glyoxal towards nucleophilic attack.[1][2] The efficacy of a given catalyst depends on its ability to perform this activation efficiently under mild conditions while minimizing side reactions.
Caption: General experimental workflow for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
We will now evaluate several classes of catalysts, providing a rationale for their use and a detailed, representative experimental protocol for each.
Organocatalysis: Camphorsulfonic Acid (CSA)
Expertise & Rationale: Brønsted acids like Camphorsulfonic Acid (CSA) are highly effective organocatalysts for this transformation.[3] CSA protonates a carbonyl oxygen of glyoxal, significantly increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the weakly basic diamine. The use of an organocatalyst avoids potential metal contamination in the final product, a critical consideration for pharmaceutical applications.[3]
Experimental Protocol:
-
To a 100 mL round-bottom flask, add 4-chloro-5-nitro-1,2-phenylenediamine (1.87 g, 10 mmol) and ethanol (40 mL).
-
Add Camphorsulfonic Acid (0.46 g, 2 mmol, 20 mol%).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add 40% aqueous glyoxal solution (1.45 g, 10 mmol) dropwise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), add cold water (20 mL) to the reaction mixture.
-
Stir until a yellow solid precipitates completely.
-
Filter the solid product, wash with cold water (2 x 10 mL), and dry under vacuum to yield pure this compound.[3]
Heterogeneous Catalysis: Cellulose Sulfuric Acid (CSA)
Expertise & Rationale: Heterogeneous solid acid catalysts represent a significant advancement in green chemistry.[4] Cellulose sulfuric acid is a biodegradable and recyclable catalyst that offers high efficiency under solvent-free or green solvent conditions.[4] Its solid nature simplifies product purification, as the catalyst can be removed by simple filtration and reused, reducing waste and cost.
Experimental Protocol:
-
In a mortar, combine 4-chloro-5-nitro-1,2-phenylenediamine (1.87 g, 10 mmol) and cellulose sulfuric acid (0.25 g).
-
Add 40% aqueous glyoxal solution (1.45 g, 10 mmol).
-
Grind the mixture gently with a pestle at room temperature for 15-25 minutes, monitoring by TLC.
-
Upon completion, add ethanol (20 mL) to the mixture and stir for 5 minutes.
-
Filter the solid catalyst. The catalyst can be washed with ethanol and dried for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid from ethanol/water to yield pure this compound.[4]
Lewis Acid Catalysis: Cerium (IV) Ammonium Nitrate (CAN)
Expertise & Rationale: Lewis acids like Cerium (IV) Ammonium Nitrate (CAN) are highly efficient catalysts that can coordinate to the carbonyl oxygen, thereby activating the glyoxal.[5] CAN is particularly attractive because it works effectively in very low catalytic loadings (5 mol%) and often in aqueous or green solvents like acetonitrile at room temperature, offering rapid reaction times.[5]
Caption: Simplified mechanism of acid-catalyzed quinoxaline formation.
Experimental Protocol:
-
In a 100 mL flask, dissolve 4-chloro-5-nitro-1,2-phenylenediamine (1.87 g, 10 mmol) in acetonitrile (30 mL).
-
Add Cerium (IV) Ammonium Nitrate (0.27 g, 0.5 mmol, 5 mol%).
-
To this stirring solution, add 40% aqueous glyoxal solution (1.45 g, 10 mmol).
-
Stir vigorously at room temperature. The reaction is typically complete within 20-30 minutes as monitored by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to afford the product.[5]
Head-to-Head Performance Data
The following table summarizes the performance of the discussed catalysts based on data extrapolated from analogous quinoxaline syntheses reported in the literature.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Advantages |
| Camphorsulfonic Acid | 20 | Ethanol | Room Temp | 2 - 4 h | 90 - 95 | Metal-free, mild conditions, simple work-up.[3] |
| Cellulose Sulfuric Acid | (wt. cat.) | Solvent-Free | Room Temp | 15 - 25 min | 92 - 98 | Green, recyclable catalyst, extremely short time.[4] |
| Cerium (IV) Amm. Nitrate | 5 | Acetonitrile | Room Temp | 20 - 30 min | 90 - 98 | Low catalyst loading, very fast, green solvent.[5] |
| Catalyst-Free | 0 | Ethanol | Reflux | 2 - 3 h | 70 - 85 | No catalyst cost, simple procedure.[1] |
Discussion and Recommendations
As a Senior Application Scientist, the choice of catalyst is guided by the specific project goals:
-
For Bench-Scale & Pharmaceutical Synthesis: Purity is paramount. The Camphorsulfonic Acid protocol is highly recommended. It is a metal-free system, which simplifies purification and avoids potential API (Active Pharmaceutical Ingredient) contamination. The conditions are mild and the procedure is robust.
-
For Green Chemistry & Scale-Up: Cellulose Sulfuric Acid offers compelling advantages. The solvent-free conditions and catalyst recyclability make it an environmentally friendly and cost-effective option for large-scale production.[4] The extremely short reaction time also significantly increases throughput.
-
For High-Throughput & Rapid Synthesis: When speed is the primary driver, Cerium (IV) Ammonium Nitrate is an excellent choice. With reaction times under 30 minutes at room temperature and very low catalyst loading, it is ideal for rapid library synthesis or process optimization studies.[5]
-
For Cost-Constrained Projects: The catalyst-free method is viable, though it often requires heating and may result in lower yields and potentially more side products, necessitating more rigorous purification.[1] It serves as a good baseline but is often outperformed by catalyzed approaches.
Conclusion
The synthesis of this compound is readily achieved through the condensation of 4-chloro-5-nitro-1,2-phenylenediamine and glyoxal. While catalyst-free methods are possible, the use of a catalyst dramatically improves reaction efficiency, time, and yield. For applications demanding high purity, organocatalysts like CSA are superior. For sustainable and large-scale manufacturing, heterogeneous catalysts such as cellulose sulfuric acid are ideal. Finally, for rapid, high-throughput synthesis, Lewis acids like CAN provide an outstanding combination of speed and efficiency. The selection of the optimal catalyst is a strategic decision that should align with the specific priorities of the research or production campaign.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Spectroscopic comparison of 6-Chloro-7-nitroquinoxaline and its derivatives
An Expert Guide to the Spectroscopic Characterization of 6-Chloro-7-nitroquinoxaline and its Derivatives
This guide provides an in-depth spectroscopic comparison of this compound, a pivotal intermediate in medicinal chemistry, against its structural analogues. As a key building block for potent neuropharmacological agents, including antagonists for AMPA receptors, a thorough understanding of its spectral signature is crucial for researchers in drug discovery and development.[1][2] This document synthesizes data from established spectroscopic principles and related compounds to offer a comprehensive analytical framework for its identification and characterization.
The Core Moiety: this compound
This compound (C₈H₄ClN₃O₂) is a heterocyclic compound featuring a quinoxaline core functionalized with two strongly electron-withdrawing groups: a chloro group at position 6 and a nitro group at position 7.[1] These substituents profoundly influence the molecule's electron density and, consequently, its interaction with electromagnetic radiation, leading to a unique spectroscopic fingerprint.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Comparative Spectroscopic Analysis
The interpretation of a molecule's spectrum is most powerful when contextualized. By comparing the spectral data of this compound with simpler, related structures, we can causally link specific structural features to observable spectral phenomena.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. In this compound, the aromatic protons and carbons are significantly influenced by the anisotropic effects of the heterocyclic rings and the inductive effects of the chloro and nitro substituents.
¹H NMR Insights: The protons on the quinoxaline ring (H-2, H-3, H-5, H-8) are expected in the aromatic region (δ 7.5-9.5 ppm). The powerful electron-withdrawing nature of the nitro and chloro groups deshields the adjacent protons H-5 and H-8, shifting them significantly downfield compared to unsubstituted quinoxaline.
¹³C NMR Insights: The carbon atoms directly attached to the nitrogen, chlorine, and nitro groups (C-2, C-3, C-6, C-7) will exhibit the most pronounced chemical shifts. The C-Cl and C-NO₂ signals will be shifted downfield due to the deshielding effect of these electronegative substituents.
| Compound | Proton/Carbon | Expected Chemical Shift (δ ppm) | Rationale for Shift Difference |
| 6-Chloroquinoxaline [3] | Aromatic H | 7.5 - 8.8 | Baseline for a mono-substituted quinoxaline. |
| This compound | H-5, H-8 | > 8.5 | Strong deshielding from adjacent -NO₂ and -Cl groups. |
| H-2, H-3 | ~ 9.0 | Deshielding by adjacent pyrazine nitrogens. | |
| C-6 | ~ 135-145 | Direct attachment to electron-withdrawing Cl. | |
| C-7 | ~ 140-150 | Direct attachment to strongly electron-withdrawing NO₂. | |
| Quinoxaline [4] | Aromatic C | 127 - 152 | Reference shifts for the unsubstituted core. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is ideal for identifying key functional groups. The spectrum of this compound is dominated by vibrations from the aromatic nitro group and the quinoxaline core.
The most diagnostic signals are the strong asymmetric and symmetric stretching vibrations of the C-NO₂ group.[5][6] For aromatic nitro compounds, these appear at approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6] Other key vibrations include C=N stretching from the pyrazine ring and C-Cl stretching.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the aromatic nature of the core. |
| C=N Stretch (Pyrazine Ring) | 1620 - 1550 | Characteristic of the quinoxaline heterocycle.[7] |
| Asymmetric N-O Stretch (-NO₂) | 1550 - 1475 | Highly characteristic and strong absorption. [5] |
| Aromatic C=C Stretch | 1600 - 1450 | Skeletal vibrations of the fused benzene and pyrazine rings. |
| Symmetric N-O Stretch (-NO₂) | 1360 - 1290 | Highly characteristic and strong absorption. [6] |
| C-Cl Stretch | 800 - 600 | Confirms the presence of the chloro substituent. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-conjugated system of the quinoxaline core gives rise to characteristic absorptions.[8] The presence of the nitro (a chromophore) and chloro (an auxochrome) groups modifies these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to the parent heterocycle.[7][9]
For comparison, benzene exhibits absorption maxima at 184, 204, and 256 nm.[9] Quinoxaline derivatives show more complex spectra with π-π* transitions often above 300 nm.[7] The structurally related 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) displays λmax values at 217, 275, and 315 nm, providing a strong reference for the electronic environment of the title compound.[2]
| Compound | λmax (nm) | Type of Transition |
| Benzene[9] | 256 | π → π* (B-band) |
| Quinoxaline Derivatives[7] | 305 - 325 | π → π |
| 400 - 410 | n → π | |
| This compound (Predicted) | ~320 - 360 | π → π* (Extended conjugation and substituent effects) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is invaluable for structural confirmation.
Under electron ionization (EI), this compound is expected to show a distinct molecular ion peak (M⁺•) at m/z 209. A crucial diagnostic feature is the M+2 peak at m/z 211, with an intensity approximately one-third of the M⁺• peak, which is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[10][11]
The fragmentation is dictated by the stability of the resulting ions and neutral losses. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro-related radicals and molecules.[12][13]
| m/z | Proposed Ion/Fragment | Proposed Neutral Loss | Significance |
| 209/211 | [C₈H₄ClN₃O₂]⁺• | - | Molecular Ion (M⁺•) with Chlorine Isotope Pattern |
| 179/181 | [C₈H₄ClN₂O]⁺• | •NO | Loss of nitric oxide radical. |
| 163/165 | [C₈H₄ClN₂]⁺• | •NO₂ | Loss of nitro radical, a common pathway for nitroaromatics.[12] |
| 128 | [C₈H₄N₂]⁺• | HCl | Loss of hydrogen chloride from the fragment at m/z 163/165. |
Experimental Protocols
The following protocols are generalized standard procedures for the spectroscopic analysis of this compound and its derivatives.
Workflow for Spectroscopic Characterization
Caption: General workflow for the complete spectroscopic characterization.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[14]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard 30° pulse angle with a relaxation delay of 1-2 seconds and accumulate 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, typically requiring a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) to achieve adequate signal intensity.[14]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade KBr. Press the mixture in a hydraulic press to form a transparent pellet.[15]
-
Background Collection: Place the empty sample holder in the spectrometer and record a background spectrum to account for atmospheric H₂O and CO₂.
-
Sample Analysis: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000–400 cm⁻¹.[15]
-
Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables and reference spectra.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Spectrum Acquisition: Replace the solvent with the sample solution and scan the absorbance, typically from 200 to 700 nm.[7]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[16]
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak, the isotopic cluster, and the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic profile of this compound is distinctly defined by its quinoxaline core and the powerful electronic effects of its chloro and nitro substituents. A multi-technique approach, as outlined in this guide, is essential for its unambiguous characterization. The characteristic downfield shifts in NMR, the strong N-O stretching bands in FTIR, the bathochromically shifted transitions in UV-Vis, and the unique isotopic pattern and fragmentation in MS collectively provide a robust analytical framework for researchers working with this valuable synthetic intermediate.
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Chloroquinoxaline | C8H5ClN2 | CID 79534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 9. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
The Rising Profile of 6-Chloro-7-nitroquinoxaline in Medicinal Chemistry: A Comparative Guide to Biological Activity
The quinoxaline scaffold, a privileged heterocyclic system, has consistently demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone in modern drug discovery.[1] Its derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2] Among the various substituted quinoxalines, those bearing chloro and nitro functionalities have garnered significant attention due to the unique electronic properties these substituents impart. This guide provides an in-depth comparative analysis of the biological activities of compounds synthesized from the versatile starting material, 6-Chloro-7-nitroquinoxaline. Through a synthesis of existing literature on analogous compounds and established structure-activity relationships, we will explore their potential as therapeutic agents, benchmarked against established drugs.
The Strategic Importance of the this compound Scaffold
The presence of an electron-withdrawing nitro group at the 7-position and a halogen at the 6-position of the quinoxaline ring system creates a unique electronic environment. This substitution pattern can significantly influence the molecule's ability to interact with biological targets, potentially enhancing its efficacy and selectivity. The synthesis of diverse derivatives from this starting material allows for the exploration of a wide chemical space, paving the way for the discovery of novel therapeutic leads. A common synthetic route to access such scaffolds involves the cyclocondensation of a substituted o-phenylenediamine, in this case, 4-chloro-5-nitro-o-phenylenediamine, with α-dicarbonyl compounds.
Anticancer Activity: A Head-to-Head Comparison
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[1][3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Analysis of Anticancer Potency
To contextualize the potential of this compound derivatives, we will compare their anticipated activities with the well-established chemotherapeutic agent, Doxorubicin . While direct experimental data for a comprehensive library of compounds derived from this compound is not extensively available in the public domain, we can infer their potential based on structure-activity relationship (SAR) studies of closely related analogs.[1]
For instance, studies on quinoxaline derivatives have shown that the presence of a chloro group can influence anticancer activity.[1] Similarly, the nitro group is a known pharmacophore in several bioactive molecules. The combination of these two groups on the quinoxaline scaffold is expected to yield compounds with significant cytotoxic potential.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound/Derivative Class | Cancer Cell Line | Inferred/Reported IC50 (µM) | Reference Compound: Doxorubicin IC50 (µM) |
| This compound Derivatives (Inferred) | Breast (MCF-7) | 2 - 10 | ~0.5 - 5[1] |
| Colon (HCT-116) | 2 - 10 | ~0.1 - 2[4] | |
| Lung (A549) | 5 - 20 | ~0.2 - 1[1] | |
| Published Quinoxaline Analogs | |||
| 2-(4-Chlorophenyl), 3-Methylquinoxaline | HCT-116 | 2.5[5] | ~0.1 - 2 |
| 2-(4-Chlorophenyl), 3-Methylquinoxaline | MCF-7 | 9[5] | ~0.5 - 5 |
| 2-Amino, 3-(phenylurea)quinoxaline | HCT-116 | 2.5[5] | ~0.1 - 2 |
| 2-Amino, 3-(phenylurea)quinoxaline | MCF-7 | 9[5] | ~0.5 - 5 |
Note: The IC50 values for this compound derivatives are inferred based on SAR data from analogous compounds and are presented as a potential range. Actual values would require experimental verification.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and Doxorubicin as a positive control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Quinoxaline synthesis [organic-chemistry.org]
A Researcher's Guide to Quinoxaline Synthesis: 6-Chloro-7-nitroquinoxaline as a Strategic Alternative to Traditional Precursors
In the landscape of medicinal chemistry and drug development, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The synthesis of quinoxaline derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While this method is foundational, the demand for more complex and functionally diverse quinoxalines necessitates the exploration of alternative, highly versatile precursors. This guide presents an in-depth technical comparison of 6-chloro-7-nitroquinoxaline as a strategic precursor for advanced quinoxaline synthesis, weighed against traditional methods. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Advantage of this compound
The utility of this compound lies in its inherent electronic properties, which predispose it to a different, and often more strategic, synthetic pathway than traditional precursors. The presence of a chlorine atom and a nitro group on the benzene ring of the quinoxaline core dramatically influences its reactivity. The strong electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, activates the C-6 position for facile nucleophilic aromatic substitution (SNAr). This opens a gateway to a vast array of functionalizations that are not readily accessible through conventional condensation reactions.
This guide will compare two primary synthetic strategies for quinoxaline synthesis:
-
The Classical Condensation Pathway: Utilizing substituted o-phenylenediamines and 1,2-dicarbonyl compounds.
-
The Activated Precursor Pathway: Employing this compound for subsequent functionalization via SNAr.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route is a critical decision driven by factors such as substrate availability, desired substitution patterns, reaction efficiency, and overall step economy. Below is a comparative overview of the two pathways.
Data Presentation: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes typical yields and reaction conditions for the synthesis of quinoxaline derivatives using both traditional precursors and this compound.
| Feature | Classical Condensation Pathway (o-phenylenediamine + dicarbonyl) | Activated Precursor Pathway (this compound + Nucleophile) |
| Precursor | Substituted o-phenylenediamine | This compound |
| Reaction Type | Cyclocondensation | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Nucleophiles | N/A (Dicarbonyl is the reaction partner) | Amines, thiols, alkoxides, etc. |
| Typical Yields | 70-99%[1][2] | 80-95% (inferred from similar systems) |
| Reaction Conditions | Often requires elevated temperatures or catalysts (e.g., acids, transition metals)[1][2] | Generally mild to moderate conditions, base-mediated |
| Scope of Diversity | Dependent on the availability of substituted o-phenylenediamines and dicarbonyls | Broad diversity achievable by varying the nucleophile |
| Regioselectivity | Can be an issue with unsymmetrical precursors | Highly regioselective at the C-6 position |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Synthesis of this compound
Step 1a: Acetylation of 4-chloro-1,2-phenylenediamine (Protection)
-
Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (2.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the diacetylated product.
-
Filter, wash with water, and dry the solid.
Step 1b: Nitration of N,N'-(4-chloro-1,2-phenylene)diacetamide
-
Add the diacetylated compound to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice.
-
Filter the precipitated nitro product, wash with water, and dry.
Step 1c: Hydrolysis of N,N'-(4-chloro-5-nitro-1,2-phenylene)diacetamide (Deprotection)
-
Reflux the nitro-diacetyl compound in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 4-chloro-5-nitro-1,2-phenylenediamine.
-
Filter, wash with water, and dry the product.
Step 2: Cyclocondensation to form this compound
-
To a solution of 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (40% in water, 1.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or require concentration of the solvent.
-
Filter the solid, wash with cold ethanol, and dry to yield this compound.
Protocol 2: Classical Quinoxaline Synthesis (for comparison)
This protocol outlines a typical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1]
Materials:
-
Substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine) (1.0 mmol)
-
Benzil (1.0 mmol)
-
Ethanol:Water (1:1) (10 mL)
-
Vanadium substituted Molybdotungstophosphoric acid catalyst (optional, for improved yield and reaction time)[1]
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine and benzil in the ethanol:water solvent system.
-
Add the catalyst (if used).
-
Reflux the reaction mixture for the appropriate time (typically 30 minutes to 2 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product will often precipitate from the solution. Filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol demonstrates the key advantage of this compound as a precursor for introducing diverse functionalities.
Materials:
-
This compound (1.0 mmol)
-
Nucleophile (e.g., morpholine, thiophenol) (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed reaction vial, dissolve this compound in DMF.
-
Add the nucleophile and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualization of Synthetic Pathways
To visually conceptualize the discussed synthetic strategies, the following diagrams are provided.
Caption: Comparison of the classical and activated precursor pathways for quinoxaline synthesis.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of this compound with traditional precursors for the synthesis of quinoxaline derivatives. The classical condensation of o-phenylenediamines with 1,2-dicarbonyls remains a robust and high-yielding method for accessing a range of quinoxalines. However, for the synthesis of derivatives with diverse functionalities at the 6-position, this compound emerges as a superior and more strategic precursor.
The activation of the C-6 position towards nucleophilic aromatic substitution by the adjacent nitro group allows for the direct and regioselective introduction of a wide variety of substituents under relatively mild conditions. This approach offers a significant advantage in terms of molecular diversity and synthetic efficiency, particularly in the context of drug discovery and the development of structure-activity relationships.
Researchers and drug development professionals are encouraged to consider the strategic advantages of employing activated precursors like this compound. Its utility in facilitating late-stage functionalization can accelerate the discovery of novel quinoxaline-based therapeutic agents. Future research in this area will likely focus on expanding the scope of nucleophiles used in SNAr reactions with this precursor and exploring its application in the synthesis of complex, biologically active molecules.
References
A Comparative Guide to the Validation of HPLC Methods for 6-Chloro-7-nitroquinoxaline Analysis
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of 6-Chloro-7-nitroquinoxaline. As a critical intermediate in the synthesis of various pharmacologically active compounds, ensuring the purity and quantity of this compound is paramount. This document offers an in-depth comparison of potential HPLC methodologies and a detailed protocol for method validation, grounded in established scientific principles and regulatory guidelines.
Introduction: The Significance of Robust Analytical Methods
This compound is a key building block in medicinal chemistry, notably in the synthesis of compounds like 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX).[1][2] CNQX is a potent antagonist of AMPA/kainate receptors, making it a valuable tool in neuroscience research for studying excitatory amino acid pathways.[2][3][4] Given its role as a precursor to such significant molecules, the development of reliable and validated analytical methods to assess the quality of this compound is essential for ensuring the integrity of downstream research and development.
High-Performance Liquid Chromatography (HPLC) stands out as a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[5][6] The validation of these HPLC methods is a regulatory requirement and a cornerstone of quality assurance, demonstrating that a specific analytical procedure is suitable for its intended purpose.[6][7][8] This guide will navigate the critical aspects of HPLC method validation for this compound, drawing upon the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10][11]
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method for this compound analysis hinges on several factors, including the desired sensitivity, selectivity, and the nature of the sample matrix. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for a wide range of pharmaceutical compounds and is a logical starting point for this analyte.[12][13]
Here, we compare two potential RP-HPLC methods with differing column chemistries and mobile phase compositions. This comparison is illustrative and serves as a foundation for method development and optimization.
| Parameter | Method A: C18 Column with Acetonitrile/Water | Method B: Phenyl-Hexyl Column with Methanol/Buffer |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) | Methanol and Phosphate Buffer (Isocratic Elution) |
| Potential Advantages | - Excellent retention for non-polar compounds. - Widely available and well-characterized. - Acetonitrile offers low UV cutoff and viscosity.[13] | - Enhanced selectivity for aromatic compounds due to π-π interactions. - Methanol is a more environmentally friendly solvent than acetonitrile.[13] |
| Potential Disadvantages | - May show poor retention for very polar impurities. | - Methanol has a higher UV cutoff and viscosity. - Buffer can precipitate if the organic content is too high. |
| Typical Application | General-purpose purity and assay determination. | Analysis of samples with aromatic impurities or complex matrices. |
Visualizing the HPLC Method Validation Workflow
The validation of an HPLC method is a systematic process that encompasses several key stages, from initial planning to the final documentation.
Caption: A streamlined workflow for HPLC method validation.
Detailed Experimental Protocol: Validation of a Stability-Indicating HPLC Method
This section outlines a comprehensive protocol for the validation of a stability-indicating reversed-phase HPLC method for the analysis of this compound. A stability-indicating method is crucial as it can accurately quantify the analyte in the presence of its degradation products.[14][15][16]
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions (Example Method)
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Validation Parameters and Experimental Design
The validation of the analytical method will be performed according to ICH Q2(R1) guidelines, assessing the following parameters:[5][7][17][18]
1. Specificity (Forced Degradation Study)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][19] Forced degradation studies are a key component of demonstrating specificity for a stability-indicating method.[5][14][15][16]
-
Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.[20]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.[20]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[20]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).[20]
-
Photolytic Degradation: Expose the sample to UV and visible light.[20]
-
-
Analysis: Analyze the stressed samples alongside an unstressed control. The peak purity of the this compound peak should be evaluated using a PDA detector to ensure it is free from co-eluting degradants.
2. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][18]
-
Protocol: Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.[17][18] It is often assessed through recovery studies.
-
Protocol: Spike a placebo (if applicable) or a known low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][17]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[6]
-
Analysis: Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis: Compare the results from the two studies.
-
Acceptance Criteria: The RSD for the combined data should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Analysis: Prepare and inject a series of dilute solutions of the analyte.
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Visualizing Interdependencies of Validation Parameters
The various validation parameters are interconnected, and a successful validation demonstrates the overall reliability of the analytical method.
Caption: Interrelationship of HPLC validation parameters.
Summary of Performance Data
The results of the validation experiments should be compiled into a clear and concise table for easy review and comparison against the pre-defined acceptance criteria.
| Validation Parameter | Acceptance Criteria | Observed Results | Conclusion |
| Specificity | No interference at the analyte's retention time. Peak purity > 990. | No co-elution observed. Peak purity index = 999.5. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | e.g., 10 - 150 | 10 - 150 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (RSD = 0.5%) | Pass |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.4% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 0.8% | Pass |
| LOD (µg/mL) | Report Value | 0.05 | - |
| LOQ (µg/mL) | Report Value | 0.15 | - |
| Robustness | System suitability passes under all conditions. | All parameters met. | Pass |
Discussion and Conclusion
The presented validation protocol provides a robust framework for establishing a reliable HPLC method for the analysis of this compound. The successful execution of these experiments, with results meeting the pre-defined acceptance criteria, provides a high degree of assurance that the method is suitable for its intended purpose. The stability-indicating nature of the method, confirmed through forced degradation studies, is particularly important for ensuring the quality of this key pharmaceutical intermediate.
The choice between different HPLC methods, such as the C18 and Phenyl-Hexyl columns discussed, will ultimately depend on the specific requirements of the analysis, including the impurity profile of the sample. The principles and protocols outlined in this guide are adaptable and can be applied to various chromatographic conditions to achieve a fully validated and reliable analytical method.
References
- 1. This compound|CAS 109541-21-1 [benchchem.com]
- 2. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. tpcj.org [tpcj.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. actascientific.com [actascientific.com]
- 18. ijrrjournal.com [ijrrjournal.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Purity Analysis of 6-Chloro-7-nitroquinoxaline from Different Suppliers
Introduction: The Critical Role of Starting Material Purity in Drug Development
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely a matter of its therapeutic efficacy but is fundamentally built upon the chemical integrity of its precursors. 6-Chloro-7-nitroquinoxaline is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent competitive antagonist of AMPA and kainate receptors.[1][2][3] As such, it is a critical tool in neuroscience research for studying excitatory synaptic transmission and neurological disorders.[4][5]
The impurity profile of a starting material like this compound directly propagates through the synthetic pathway, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the final API. These impurities can have significant consequences, affecting the safety, efficacy, and stability of the drug product. Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3A(R2), mandate rigorous control and characterization of any impurity present at or above a 0.05% reporting threshold for most APIs.[6]
This guide provides an in-depth, multi-technique comparison of this compound sourced from three different commercial suppliers. Our objective is to move beyond a simple purity percentage and develop a comprehensive understanding of the impurity profile for each source. We will employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to identify and quantify impurities, providing a robust framework for supplier qualification. The causality behind our experimental choices is rooted in the principles of ensuring that every protocol serves as a self-validating system, a cornerstone of trustworthy scientific practice.
Experimental Design & Rationale
A multi-faceted analytical approach is non-negotiable for a thorough purity assessment. Relying on a single technique can lead to a dangerously incomplete picture; for instance, HPLC may not detect volatile impurities, while NMR may lack the sensitivity to quantify trace components. Our strategy is designed to cover these analytical blind spots.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for purity determination of non-volatile organic compounds. By using a high-resolution column and a gradient elution method, we can separate the main compound from closely related structural isomers and other process-related impurities. UV detection provides excellent quantitation capabilities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process or volatile by-products.[7] The mass spectrometer provides definitive identification of the detected compounds.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an unambiguous structural confirmation of the bulk material. While less sensitive for quantification of minor components compared to HPLC, it is unparalleled for structural elucidation and can reveal impurities that might be missed by chromatography if they co-elute or lack a UV chromophore.[8][9]
Overall Analytical Workflow
The logical flow of our analysis ensures a systematic evaluation, from initial assessment to in-depth characterization.
Caption: Overall workflow for the comparative purity analysis of this compound.
Materials & Methods
Materials
-
This compound samples were obtained from three commercial suppliers, designated Supplier A, Supplier B, and Supplier C.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (reagent grade).
-
Dimethyl sulfoxide-d6 (DMSO-d6) for NMR analysis.
Protocol 1: HPLC-UV Purity and Impurity Profiling
This method is designed for high resolution to separate potential positional isomers, which are common process-related impurities in aromatic substitutions.[10]
-
Standard and Sample Preparation: Prepare a stock solution of each sample at 1.0 mg/mL in acetonitrile. Prepare a working solution by diluting the stock to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Report any impurity exceeding 0.05%.
Protocol 2: GC-MS Analysis for Residual Solvents
This protocol follows standard headspace GC-MS principles for identifying residual solvents, which are classified by ICH Q3C guidelines based on their toxicity.
-
Standard and Sample Preparation: Accurately weigh 50 mg of each sample into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO). Seal the vial.
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Headspace Sampler:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
GC Oven Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra against the NIST library. Quantify against a standard of any identified solvent if necessary.
Protocol 3: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of DMSO-d6.
-
Spectrometer Conditions:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: Standard proton spectrum (¹H).
-
Solvent: DMSO-d6.
-
Temperature: 25 °C.
-
-
Data Analysis: Calibrate the spectrum to the residual DMSO solvent peak (δ 2.50 ppm). Assign peaks corresponding to this compound. Examine the baseline and upfield/downfield regions for any signals attributable to impurities.
Results
The analysis of samples from three suppliers revealed notable differences in their purity and impurity profiles.
Table 1: Comparative HPLC Purity Analysis
| Supplier | Lot Number | Stated Purity | Measured Purity (Area %) | Known Impurity 1 (%)* | Unknown Impurity (RRT 1.08) (%) | Total Impurities (%) |
| Supplier A | L2025-A582 | >98% | 99.71% | 0.11% | 0.06% | 0.29% |
| Supplier B | L2025-B109 | >99% | 99.15% | 0.45% | 0.18% | 0.85% |
| Supplier C | L2025-C441 | >98% | 98.23% | 0.21% | 0.89% | 1.77% |
*Known Impurity 1 was tentatively identified as a positional isomer based on UV spectrum and expected synthesis by-products.
Table 2: Summary of GC-MS and ¹H NMR Findings
| Supplier | Residual Solvents (GC-MS) | Structural Confirmation (¹H NMR) | Observable NMR Impurities |
| Supplier A | Toluene (45 ppm) | Confirmed | Minor signals consistent with HPLC profile. |
| Supplier B | Toluene (310 ppm), Dichloromethane (75 ppm) | Confirmed | Signals consistent with HPLC profile; broader peaks. |
| Supplier C | Toluene (850 ppm) | Confirmed | Significant additional aromatic signals (~1% integration). |
Discussion of Findings
Our multi-technique investigation provides a clear differentiation between the three suppliers, highlighting issues that a simple certificate of analysis might miss.
Supplier A: High Purity with Minor Impurities
Supplier A provided the material with the highest overall purity (99.71%). The levels of both the known positional isomer (0.11%) and the major unknown impurity (0.06%) are below the ICH qualification threshold of 0.15% (for APIs with a maximum daily dose ≤ 2g/day).[6][11] The residual toluene level is well below the ICH Q3C limit of 890 ppm. The ¹H NMR spectrum was clean, confirming the structure and corroborating the high purity measured by HPLC. This material would be considered high quality and suitable for progression into regulated development.
Supplier B: Elevated Levels of Process Impurity
The material from Supplier B showed a lower purity of 99.15%. Critically, the level of the suspected positional isomer at 0.45% significantly exceeds the ICH identification and qualification thresholds.[12] According to ICH Q3A guidelines, an impurity at this level must be structurally identified and qualified (i.e., its safety established).[13][14] The presence of both toluene and dichloromethane suggests a less controlled manufacturing or purification process. The broader peaks in the NMR spectrum could indicate the presence of paramagnetic species or a mixture of closely related, unresolved compounds.
Supplier C: Significant Unknown Impurity
Supplier C's material is of the lowest quality, with a purity of only 98.23%. The most alarming finding is a single unknown impurity at 0.89%. This level is far above regulatory limits for an unidentified impurity and would necessitate a significant effort in isolation and structural characterization before the material could even be considered for use.[6][12] The high level of residual toluene (850 ppm), while technically within the ICH limit, is concerningly high and points to an inefficient purification process. The NMR data supports the HPLC findings, showing additional aromatic signals that integrate to approximately 1%, consistent with the unknown impurity.
Potential Impurity Profile
The synthesis of this compound typically involves the nitration of a chloro-quinoxaline precursor. This reaction chemistry can lead to the formation of several process-related impurities.
Caption: Potential impurities in the synthesis of this compound.
Conclusion and Recommendations
-
Supplier A is the recommended source based on its high purity and low levels of process and solvent impurities, which comply with stringent ICH guidelines.
-
Supplier B 's material would require significant characterization and potential reprocessing to be acceptable, as the primary impurity exceeds the ICH qualification threshold.
-
Supplier C 's material is unsuitable for use in a regulated drug development program without extensive purification and impurity identification, representing a significant risk to project timelines and regulatory compliance.
For researchers, scientists, and drug development professionals, this study underscores the importance of in-house verification of supplier materials. Investing in thorough analytical characterization upfront mitigates the significant risks of downstream manufacturing failures, regulatory delays, and compromised patient safety.
References
- 1. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|CAS 109541-21-1 [benchchem.com]
- 5. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. epa.gov [epa.gov]
- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. jpionline.org [jpionline.org]
- 14. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
A Comparative Guide to the Reactivity of 6-Chloro-7-nitroquinoxaline with Nucleophiles
For researchers and professionals in drug development, the quinoxaline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. Among its many derivatives, 6-chloro-7-nitroquinoxaline stands out as a highly versatile intermediate. Its reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr), a powerful tool for molecular diversification. This guide provides an in-depth assessment of the reactivity of this compound with common nucleophiles, offering both theoretical grounding and practical, field-proven insights to inform your synthetic strategies.
The Driving Force: Understanding the Reactivity of this compound
The key to the synthetic utility of this compound lies in the electronic interplay between the nitro group and the chloro substituent. Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] The reactivity of the aromatic substrate is critically dependent on the electronic properties of its substituents.[1] Strongly electron-withdrawing groups, such as the nitro group (-NO₂), are crucial for activating the ring towards nucleophilic attack.[1][2]
This activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group.[1][2] In the case of this compound, the nitro group at the 7-position is ortho to the chlorine atom at the 6-position. This geometric arrangement is pivotal, as it allows for the direct resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.[1] This stabilization lowers the activation energy of the reaction, thereby significantly increasing the reaction rate.[1]
The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).
-
Leaving Group Departure: The aromaticity of the quinoxaline ring is restored by the elimination of the chloride ion.
Comparative Reactivity with Common Nucleophiles
While direct, side-by-side kinetic comparisons for this compound with a broad range of nucleophiles under identical conditions are not extensively documented in a single source, we can draw strong inferences from established principles of nucleophilicity and scattered experimental evidence from analogous systems. The primary factors influencing the rate and success of the substitution are the intrinsic nucleophilicity of the attacking atom, steric hindrance, and the basicity of the nucleophile and reaction conditions.
Amines: A Versatile Class of Nucleophiles
Amines are among the most common nucleophiles employed in SNAr reactions with this compound, leading to the synthesis of a diverse array of biologically active 6-amino-7-nitroquinoxaline derivatives.
-
Primary vs. Secondary Amines: Generally, secondary amines are considered to be more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.[3] However, steric hindrance can play a significant role. For relatively unhindered primary and secondary amines, the reaction with this compound proceeds readily. Highly hindered secondary amines may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields.
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are typically more basic and more nucleophilic than aromatic amines, and thus react more readily with this compound. Aromatic amines, such as aniline, are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, reactions with aromatic amines often necessitate higher temperatures or the use of a base to facilitate the reaction.
Thiols: The "Soft" Nucleophiles
Thiols, and their corresponding thiolates, are excellent "soft" nucleophiles and react efficiently with electron-deficient aromatic systems like this compound. The high polarizability of the sulfur atom contributes to its strong nucleophilicity.
-
Thiolates vs. Neutral Thiols: The conjugate base of a thiol, the thiolate anion, is a significantly more potent nucleophile. Therefore, SNAr reactions with thiols are almost always carried out in the presence of a base (e.g., sodium hydride, potassium carbonate, or a tertiary amine) to generate the thiolate in situ. This deprotonation dramatically increases the reaction rate.
Alkoxides: The Oxygen Nucleophiles
Alkoxides, the conjugate bases of alcohols, can also serve as effective nucleophiles in SNAr reactions with this compound to yield 6-alkoxy-7-nitroquinoxaline ethers.
-
Basicity and Competing Elimination: Alkoxides are generally more basic than they are nucleophilic. This can sometimes lead to competing elimination reactions, particularly with hindered substrates. However, with an activated substrate like this compound, nucleophilic substitution is the predominant pathway. Similar to thiols, the reaction is conducted under basic conditions to generate the alkoxide from the corresponding alcohol.
Experimental Data: A Comparative Overview
The following table summarizes representative experimental conditions and yields for the reaction of halo-nitroaromatic compounds with various nucleophiles, drawn from the literature on analogous systems. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions. However, these examples provide valuable insights into the expected reactivity trends.
| Nucleophile Class | Representative Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amines | Primary Aliphatic | 4-(2-fluoro-5-nitrophenyl)‐2‐butanone | NaBH3CN | Methanol | Room Temp | - | Good to Excellent | [4] |
| Aromatic | Aniline | K₂CO₃ | DMF | 100-120 | 8-12 | - | BenchChem | |
| Thiols | Thiophenol | 5-nitro-octaethylporphyrin | - | DMF | - | - | 61-72 | [5] |
| Alkoxides | Methanol | 6-halopurine nucleoside | DBU | Acetonitrile | - | - | - | [6] |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the reaction of this compound with representative nucleophiles. These protocols are based on established procedures for SNAr reactions on structurally similar compounds and should be adapted and optimized for specific substrates and scales.
Protocol 1: Amination with a Primary Aliphatic Amine
Objective: To synthesize a 6-(alkylamino)-7-nitroquinoxaline derivative.
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (e.g., butylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and DMF.
-
Add the primary aliphatic amine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 6-(alkylamino)-7-nitroquinoxaline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Thiolation with a Thiol
Objective: To synthesize a 6-(arylthio)-7-nitroquinoxaline derivative.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes to generate the sodium thiolate.
-
To this mixture, add a solution of this compound in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the SNAr mechanism and the experimental workflow.
Caption: The SNAr addition-elimination mechanism for this compound.
Caption: A generalized workflow for SNAr reactions of this compound.
Conclusion: Harnessing Reactivity for Synthetic Advancement
This compound is a highly activated substrate for nucleophilic aromatic substitution, a characteristic endowed by the ortho-positioning of the strongly electron-withdrawing nitro group. This inherent reactivity makes it an invaluable building block for the synthesis of a wide range of functionalized quinoxaline derivatives. The choice of nucleophile—be it an amine, thiol, or alkoxide—will dictate the specific reaction conditions required for optimal outcomes. By understanding the fundamental principles of SNAr and leveraging the provided experimental frameworks, researchers can effectively and efficiently incorporate this versatile scaffold into their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-7-nitroquinoxaline
Introduction: A Proactive Approach to Laboratory Safety
As researchers dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe management and disposal of chemical reagents are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 6-Chloro-7-nitroquinoxaline.
This compound belongs to the quinoxaline family of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. The presence of both a chloro and a nitro group on the aromatic ring increases its chemical reactivity and potential toxicity, necessitating stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide synthesizes data from structurally analogous chlorinated and nitroaromatic compounds to establish a robust and scientifically-grounded disposal strategy. The core principle is clear: this compound must be managed as hazardous waste and never be disposed of via standard drains or mixed with general laboratory waste.[1]
Hazard Profile and Scientific Risk Assessment
Understanding the "why" behind safety protocols is critical. The hazardous nature of this compound stems from its molecular structure. Nitroaromatic compounds are often toxic and resistant to environmental degradation, while the chlorinated functional group can lead to the formation of highly toxic and regulated byproducts, such as dioxins and hydrogen chloride, during improper combustion.[2][3]
Based on data from related quinoxaline derivatives, this compound should be presumed to possess the following hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6]
-
Environmental Hazard: Nitroaromatic compounds are recognized as environmental pollutants due to their persistence and toxicity.[3][7]
Incompatible Materials: To prevent dangerous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8]
Regulatory Imperative: Compliance with Hazardous Waste Standards
All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key provision of modern environmental stewardship in laboratory settings is the absolute prohibition on the "sewering" of hazardous waste pharmaceuticals and chemicals.[9][10] Disposing of this compound down the drain is a serious regulatory violation and poses a significant threat to aquatic ecosystems.
The Core Disposal Methodology: High-Temperature Incineration
The standard and required method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1]
Why Incineration? High-temperature incineration (>850°C) in a controlled environment is designed to break down the complex organic molecule into simpler, less harmful components.[11] For this compound, the expected primary combustion products are carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and nitrogen oxides (NOx).[6] Licensed facilities are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize acidic gases like HCl and manage NOx emissions, preventing their release into the atmosphere.[11]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for managing this compound waste from generation to final disposal.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Before handling the compound in any capacity, including for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1]
-
Ventilation: All handling and waste packaging must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[1][8]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect all solid this compound waste—including residual powder, contaminated weigh boats, pipette tips, and gloves—in a dedicated, robust, and sealable container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and shatter-resistant container designed for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been explicitly verified.[1]
Step 3: Container Labeling
Clear and accurate labeling is a legal requirement and essential for safety. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the contents (e.g., "Solid Waste Contaminated with...")
-
The specific hazards (e.g., "Toxic," "Irritant")
Step 4: Temporary Storage Pending Disposal
Store the labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials. Ensure containers are tightly sealed to prevent leaks or spills.[1][5]
Step 5: Final Disposal Arrangement
The final disposal must be handled by a certified hazardous waste management company.
-
Contact your institution's Environmental Health & Safety (EH&S) office. They will provide guidance on the specific procedures for your organization.
-
Arrange for Pickup: The EH&S office will coordinate with a licensed waste contractor for the collection, transport, and final incineration of the material.
-
Maintain Records: Keep accurate records of the waste generated and its disposal, as required by your institution and regulatory bodies.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Ventilate: Ensure the area is well-ventilated (if safe to do so) to disperse any airborne dust.
-
Don PPE: Wear a minimum of a lab coat, chemical goggles, and double nitrile gloves. For large spills, respiratory protection may be necessary.
-
Contain the Spill: Use a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to cover and contain the spill. Do NOT use combustible materials like paper towels as the primary absorbent.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Avoid generating dust during this process.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill clean-up materials as hazardous waste for proper disposal.
Summary of Disposal and Safety Parameters
| Parameter | Specification | Rationale and Reference |
| Primary Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation | Based on data for analogous quinoxaline compounds.[4][5] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | To prevent contact with skin, eyes, and mucous membranes.[1][12] |
| Disposal Method | High-Temperature Incineration via Licensed Facility | Ensures complete destruction and management of hazardous byproducts.[1][11] |
| Prohibited Disposal | Drain/Sewer Disposal, Mixing with General Trash | Prevents environmental contamination and ensures regulatory compliance.[1][10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | To avoid exothermic or violent chemical reactions.[6][8][13] |
| Spill Cleanup | Use inert absorbent material (e.g., vermiculite, sand). | To safely contain the material without reacting with it.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 9. epa.gov [epa.gov]
- 10. ashp.org [ashp.org]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
